molecular formula C12H9ClO2 B8791695 4-Chloro-2-phenoxyphenol CAS No. 3380-58-3

4-Chloro-2-phenoxyphenol

Cat. No.: B8791695
CAS No.: 3380-58-3
M. Wt: 220.65 g/mol
InChI Key: PUJRASZLZCXERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-phenoxyphenol is a useful research compound. Its molecular formula is C12H9ClO2 and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3380-58-3

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

4-chloro-2-phenoxyphenol

InChI

InChI=1S/C12H9ClO2/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,14H

InChI Key

PUJRASZLZCXERM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-phenoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 4-Chloro-2-phenoxyphenol, a halogenated aromatic ether of interest in various chemical and pharmaceutical research domains. This document delves into the compound's structural elucidation, physicochemical properties, probable synthetic pathways, and potential applications, drawing upon available data and comparative analysis with structurally related molecules. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific chemical entity.

Introduction

This compound is an organic compound characterized by a phenol ring substituted with both a chlorine atom and a phenoxy group. Its unique arrangement of functional groups—a hydroxyl group, a chloro substituent, and a diphenyl ether linkage—suggests a molecule with distinct chemical reactivity and potential biological activity. Understanding the precise molecular architecture is paramount for predicting its behavior in chemical reactions, its interaction with biological systems, and for the development of novel applications. This guide aims to consolidate the available technical information and provide expert insights into the molecular characteristics of this compound.

Molecular Structure and Identification

The fundamental identity of this compound is established through its chemical formula, molecular weight, and unique identifiers.

Table 1: Key Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 3380-58-3[1]
Chemical Formula C₁₂H₉ClO₂[1]
Molecular Weight 220.66 g/mol [1]
SMILES OC1=C(OC2=CC=CC=C2)C=C(Cl)C=C1[1]

The molecular structure consists of a central phenol ring. A chlorine atom is substituted at the para-position (position 4) relative to the hydroxyl group. A phenoxy group (-O-Ph) is attached at the ortho-position (position 2). The presence of the ether linkage introduces a degree of conformational flexibility.

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationBasis of Prediction/Source
Physical State Solid at room temperatureBased on similar substituted diphenyl ethers
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in organic solvents (e.g., alcohols, ethers, chlorinated solvents); sparingly soluble in water.Polarity and presence of aromatic rings
logP (Octanol-Water Partition Coefficient) High (estimated > 3)Presence of two aromatic rings and a chlorine atom suggests significant lipophilicity.[2]
pKa ~8-10The hydroxyl group is acidic, similar to other substituted phenols. The electron-withdrawing nature of the chlorine and phenoxy groups may slightly increase acidity compared to phenol.

Synthesis and Manufacturing

A definitive, published synthesis protocol for this compound is not widely available. However, based on established organometallic chemistry, the most probable and industrially scalable method would be the Ullmann condensation .[3][4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.

Proposed Synthetic Pathway: Ullmann Condensation

The synthesis of this compound can be envisioned through the reaction of 2,4-dichlorophenol and phenol in the presence of a copper catalyst and a base.

Reaction Scheme:

Experimental Protocol (Hypothetical):

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichlorophenol, an excess of phenol (which can also act as a solvent), and a suitable high-boiling point solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone).

  • Base Addition: Add a stoichiometric amount of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Catalyst Introduction: Introduce a catalytic amount of a copper(I) salt, such as copper(I) iodide or copper(I) bromide. The use of a ligand, such as 1,10-phenanthroline or an N,N-dimethylglycine, can facilitate the reaction at lower temperatures.

  • Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere to a temperature typically ranging from 120 to 200 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After completion, cool the reaction mixture and quench with a dilute acid solution. Extract the product into an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

This proposed pathway is based on well-established Ullmann condensation principles and provides a logical route to the target molecule.[6]

Spectroscopic Characterization (Predicted)

Without experimental spectra, we can predict the key features based on the known spectral data of its constituent functional groups and related molecules.[7][8][9]

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR - Aromatic protons (8H) in the range of δ 6.8-7.5 ppm, showing complex splitting patterns due to coupling. - A broad singlet for the phenolic hydroxyl proton (-OH), with its chemical shift dependent on concentration and solvent.
¹³C NMR - Approximately 12 distinct signals in the aromatic region (δ 110-160 ppm). - Carbons attached to oxygen will be deshielded and appear at higher chemical shifts. - The carbon bearing the chlorine atom will also be influenced.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. - C-O-C stretching vibrations for the ether linkage around 1200-1250 cm⁻¹. - C-Cl stretching vibration in the fingerprint region. - Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z 220, with a characteristic M+2 isotope peak at m/z 222 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. - Fragmentation would likely involve the loss of the phenoxy group, the chlorine atom, and cleavage of the ether bond.[10]

Potential Applications and Biological Activity

While specific applications for this compound are not well-documented, its structural motifs suggest potential utility in several areas:

  • Intermediate in Chemical Synthesis: Its structure makes it a valuable building block for more complex molecules, potentially in the synthesis of pharmaceuticals, agrochemicals, or specialty polymers.[11]

  • Biocidal and Antimicrobial Properties: Many chlorinated phenols and diphenyl ethers exhibit antimicrobial and biocidal activity.[12][13] It is plausible that this compound could possess similar properties, making it a candidate for investigation as a disinfectant or preservative.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. Therefore, it must be handled with the precautions appropriate for a novel chemical substance and by referencing the safety profiles of structurally similar compounds.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Based on related compounds like other chlorophenols, it should be considered potentially toxic if ingested, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.[14]

Conclusion

This compound presents an interesting molecular architecture with potential for further investigation. While a comprehensive body of experimental data is yet to be established in the public domain, this technical guide has provided a detailed overview of its molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and potential areas of application. As with any novel compound, further experimental validation is crucial to fully characterize its properties and unlock its potential in scientific research and development.

References

  • CN113429268A - Synthetic method of 4-phenoxyphenol - Google P
  • US4355186A - Process for the preparation of 4-phenoxy-phenols - Google P
  • CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google P
  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google P
  • WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID - WIPO Patentscope. (URL: [Link])

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - Quick Company. (URL: [Link])

  • US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)
  • Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (URL: [Link])

  • 5-chloro-2-(4-chlorphenoxy)phenol (DCPP) - Substance Information - ECHA - European Union. (URL: [Link])

  • 4-Chloro-2-phenylphenol | C12H9ClO | CID 11827 - PubChem - NIH. (URL: [Link])

  • Supporting information for - The Royal Society of Chemistry. (URL: [Link])

  • Process for the preparation of 4-phenoxy-phenols - Justia Patents. (URL: [Link])

  • 4-Phenoxyphenol - ChemBK. (URL: [Link])

  • Negative ion mass spectra of some polychlorinated 2-phenoxyphenols - PMC - NIH. (URL: [Link])

  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes - ResearchGate. (URL: [Link])

  • Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics - CIR Report Data Sheet. (URL: [Link])

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI. (URL: [Link])

Sources

Technical Monograph: 4-Chloro-2-phenoxyphenol (CAS 3380-58-3)

[1][2]

Executive Summary & Chemical Identity

4-Chloro-2-phenoxyphenol (CAS 3380-58-3) is a halogenated diphenyl ether derivative, structurally significant as a pharmacophore in antimicrobial research and a critical impurity/degradation marker in the lifecycle of polyhalogenated compounds like Triclosan.

While often confused with its structural isomer, the core scaffold of Triclosan (5-chloro-2-phenoxyphenol), this specific 4-chloro isomer presents distinct steric and electronic properties. Its primary relevance in modern research lies in three domains:

  • Environmental Toxicology: It serves as a reference standard for the photodegradation products of chlorophenoxy herbicides and antimicrobial agents.

  • Synthetic Chemistry: It acts as a nucleophilic platform for the synthesis of complex dibenzo-p-dioxins (predioxins) and fluorinated agrochemicals.

  • Impurity Profiling: It is a regulated impurity in the manufacturing of phenoxy-based active pharmaceutical ingredients (APIs).

Chemical Profile
PropertySpecification
CAS Number 3380-58-3
IUPAC Name This compound
Molecular Formula C₁₂H₉ClO₂
Molecular Weight 220.65 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 76–78 °C
pKa (Predicted) ~8.55 (Acidic phenolic proton)
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water

Synthetic Architecture & Methodology

The synthesis of this compound requires precise regiocontrol to ensure the chlorine atom is positioned at the para position relative to the hydroxyl group, while the phenoxy group occupies the ortho position.

Core Protocol: Copper-Catalyzed Ullmann Ether Synthesis

This protocol utilizes a modified Ullmann condensation, preferred for its scalability and specificity over diazonium salt methods.

Reaction Scheme: 2-Bromo-4-chlorophenol + Phenol + K₂CO₃ + CuI (cat) → this compound

Step-by-Step Methodology:

  • Reagent Preparation: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2-Bromo-4-chlorophenol (20.7 g, 100 mmol), Phenol (11.3 g, 120 mmol), and anhydrous Potassium Carbonate (27.6 g, 200 mmol).

  • Catalyst Addition: Add Copper(I) Iodide (1.9 g, 10 mmol) and L-Proline (2.3 g, 20 mmol) as a ligand to accelerate the coupling at lower temperatures.

  • Solvation: Add anhydrous DMSO (100 mL) under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2) or HPLC.[1][2]

  • Workup: Cool the reaction mass to room temperature. Quench by pouring into ice-cold 1M HCl (300 mL) to neutralize the phenolate and precipitate the product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a mixture of Hexane/Ethanol (9:1) to yield off-white needles.

Critical Process Parameter (CPP): The choice of L-Proline as a ligand is crucial. Standard Ullmann conditions (without ligand) often require temperatures >180°C, which leads to dechlorination byproducts.

Analytical Characterization & Impurity Control

Distinguishing this compound from its isomers (e.g., 5-chloro-2-phenoxyphenol) is vital for rigorous quality control.

HPLC Method for Isomeric Separation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Retention Logic: The 4-chloro isomer generally elutes slightly earlier than the 5-chloro isomer due to subtle differences in polarity and hydrogen bonding strength of the ortho-phenoxy group.

Mass Spectrometry (GC-MS)
  • Parent Ion: m/z 220 (M+) and 222 (M+2) in a 3:1 ratio (characteristic of mono-chlorine).

  • Fragmentation: Loss of the phenoxy group typically yields a distinct fragment at m/z 127 (chlorophenol cation).

Environmental Significance & Degradation Pathways

This compound is frequently identified as a "Transformation Product" (TP) in the degradation of Triclosan and related diphenyl ethers. Understanding this pathway is essential for environmental impact assessments.

Mechanism of Action: Photolytic Dechlorination

Under UV irradiation (wastewater treatment), Triclosan undergoes reductive dechlorination. The removal of chlorine atoms from the phenoxy ring leads to intermediates like this compound (if the starting material was isomeric) or its structural analogs.

Visualization of Degradation Logic:

DegradationPathwayTCSTriclosan(5-Cl-2-(2,4-diCl-phenoxy)phenol)PhotoUV Irradiation(Photolysis)TCS->Photo -ClInter1Intermediate 1(Dechlorination of Phenoxy Ring)Photo->Inter1 ReductiveDechlorinationTargetTarget AnalogThis compound(Isomeric Degradant)Inter1->Target Isomerizationor Further BreakdownDioxinDibenzo-p-dioxin(Cyclization Risk)Target->Dioxin Ring Closure(hv / Heat)

Caption: Logical pathway showing the relationship between Triclosan photolysis and the formation of mono-chlorinated phenoxyphenol derivatives.

Safety & Handling (Pre-Dioxin Precaution)

Warning: this compound is a predioxin . Upon heating >200°C or exposure to strong radical initiators, it can undergo intramolecular cyclization to form chlorinated dibenzo-p-dioxins.

  • Handling: Always handle in a fume hood. Avoid strong oxidizers.

  • Disposal: High-temperature incineration (>1000°C) is required to prevent dioxin formation during waste processing.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Wang, S., & Wang, J. (2017).[2][3] Degradation of triclosan and its main intermediates during the combined irradiation and biological treatment. Environmental Technology. Retrieved from [Link]

  • International Labour Organization (ILO). CISDOC Database: Halogenated Phenols and this compound.[4] Retrieved from [Link]

An In-depth Technical Guide to the Potential Biological Activities of 4-Chloro-2-phenoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory

In the vast landscape of chemical compounds with therapeutic potential, many remain in the shadows, their biological activities yet to be fully elucidated. 4-Chloro-2-phenoxyphenol is one such molecule. While direct, extensive research on this specific compound is nascent, its structural motifs—a chlorinated phenol linked to a phenoxy group—place it at the intersection of well-studied chemical families known for their significant biological effects. This guide, therefore, embarks on a predictive exploration of the potential biological activities of this compound. By drawing parallels with structurally related compounds, we will outline its putative antimicrobial and anti-inflammatory properties, propose mechanisms of action, and provide detailed experimental frameworks for their validation. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to inspire and guide future investigations into this promising, yet understudied, compound.

Molecular Profile and Synthesis of this compound

This compound is a halogenated derivative of phenoxyphenol. The presence of a chlorine atom on the phenolic ring is anticipated to significantly influence its electronic properties and, consequently, its biological activity. The synthesis of phenoxyphenols can be achieved through several established methods, with the Ullmann condensation being a common approach. This typically involves the reaction of a phenol with a halogenated benzene derivative in the presence of a copper catalyst and a base. For this compound, a plausible synthetic route would involve the coupling of 2,4-dichlorophenol with phenol or 4-chlorophenol with 2-phenoxyphenol.

Synthetic Pathway for this compound 2,4-Dichlorophenol 2,4-Dichlorophenol Coupling_Reaction Ullmann Condensation (Cu Catalyst, Base) 2,4-Dichlorophenol->Coupling_Reaction Phenol Phenol Phenol->Coupling_Reaction This compound This compound Coupling_Reaction->this compound

Caption: Proposed synthetic route for this compound.

Potential Antimicrobial Activity: A Legacy of Phenolic Compounds

Phenolic compounds and their halogenated derivatives have a long history as effective antimicrobial agents. Chloroxylenol, a well-known antiseptic, exerts its bactericidal effects by disrupting the cell walls of Gram-positive bacteria.[1] This disruption is attributed to the phenolic hydroxyl group, which can interact with and denature membrane proteins, leading to increased permeability and leakage of cellular contents.[1]

Given the structural similarities, it is highly probable that this compound exhibits antimicrobial properties. The presence of the chlorine atom may enhance its lipophilicity, facilitating its partitioning into bacterial cell membranes. Furthermore, studies on brominated phenoxyphenols have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including persistent and biofilm-forming bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

Proposed Mechanism of Antimicrobial Action

The primary mechanism of action for this compound is likely the disruption of bacterial cell membrane integrity. The lipophilic nature of the molecule would allow it to intercalate into the lipid bilayer. The phenolic hydroxyl group could then form hydrogen bonds with membrane proteins and phospholipids, altering their conformation and function. This could lead to the formation of pores or a general increase in membrane fluidity, ultimately resulting in cell lysis.

Antimicrobial Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Protein Membrane Protein Compound This compound Intercalation Intercalation into Membrane Compound->Intercalation Disruption Disruption of Membrane Integrity Intercalation->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This protocol outlines a standard broth microdilution method to assess the antimicrobial efficacy of this compound.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in the 96-well plate containing MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, aliquot a small volume from the wells showing no growth onto Mueller-Hinton Agar (MHA) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Potential Anti-inflammatory Activity: Modulating Inflammatory Pathways

Phenolic compounds are also recognized for their anti-inflammatory properties. For instance, derivatives of 2-(substituted phenoxy) acetamide have demonstrated both anti-inflammatory and analgesic activities.[4] The anti-inflammatory effects of such compounds are often mediated through the inhibition of key inflammatory enzymes and signaling pathways.

It is plausible that this compound possesses anti-inflammatory activity. This could involve the suppression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and the modulation of signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6]

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound could be multifaceted. It may directly inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins and NO, respectively. Additionally, it could interfere with the activation of the NF-κB pathway, a central regulator of inflammation. This could occur by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_P p-IκBα IKK->IkBa_P NFkB NF-κB IkBa_P->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Compound This compound Compound->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes how to evaluate the anti-inflammatory potential of this compound using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent for NO measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Viability Assay: First, determine the non-toxic concentrations of this compound using an MTT or similar cell viability assay.

  • Treatment: Seed the cells in 24-well plates. Pre-treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Western Blot Analysis: To investigate the mechanism, lyse the cells and perform Western blot analysis to assess the expression levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

Toxicological Profile and Safety Considerations

While exploring the therapeutic potential of any new compound, a thorough toxicological assessment is paramount. Chlorophenols, as a class, are known to be toxic and can cause a range of adverse effects, including skin and eye irritation, and at higher concentrations, more severe systemic effects.[7][8][9] For instance, 4-chloro-2-aminophenol has been listed as a chemical known to the state of California to cause cancer, based on animal studies.[10] Therefore, it is crucial to handle this compound with appropriate safety precautions and to conduct comprehensive toxicity studies.

Table 1: Summary of Acute Toxicity Data for Related Compounds

CompoundRoute of ExposureSpeciesLD50/LC50Reference
Phenol, 4-chloro-2-(phenylmethyl)-OralRat3852 mg/kg bw[11]
Phenol, 4-chloro-2-(phenylmethyl)-DermalRat>2000 mg/kg bw[11]
Phenol, 4-chloro-2-(phenylmethyl)-InhalationRat2.43 mg/L (4h)[11]
Experimental Protocol: In Vitro Cytotoxicity Assay

A fundamental step in toxicological evaluation is to determine the compound's effect on cell viability.

Materials:

  • Human cell lines (e.g., HaCaT keratinocytes, HepG2 hepatocytes)

  • Cell culture medium and supplements

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide has provided a comprehensive overview of the potential biological activities of this compound, based on a predictive analysis of structurally related compounds. The evidence strongly suggests that this molecule is a promising candidate for further investigation as both an antimicrobial and an anti-inflammatory agent. The proposed mechanisms of action, centered on cell membrane disruption for antimicrobial effects and modulation of key inflammatory pathways for anti-inflammatory properties, provide a solid foundation for future research.

The experimental protocols detailed herein offer a clear roadmap for the empirical validation of these predicted activities. It is imperative that these in vitro studies are followed by more complex investigations, including in vivo animal models, to ascertain the efficacy and safety of this compound. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of related analogues, could lead to the discovery of even more potent and selective compounds. The journey to unlocking the full therapeutic potential of this compound has just begun, and it is a path that holds considerable promise for the development of new therapeutic agents.

References

  • PubChem. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723. [Link]

  • European Chemicals Agency. 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. [Link]

  • O'Connor, J. C., & Bodine, A. B. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International journal of environmental research and public health, 17(15), 5543. [Link]

  • CIR Expert Panel. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Cosmetic Ingredient Review.
  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Chlorophenols. [Link]

  • Kim, J. Y., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6), 755–763. [Link]

  • National Center for Biotechnology Information. (2023). Toxicological Profile for Chlorophenols. In StatPearls. StatPearls Publishing. [Link]

  • European Chemicals Agency. 5-chloro-2-(4-chlorphenoxy)phenol (DCPP) - Substance Information. [Link]

  • The Good Scents Company. chloroxylenol, 88-04-0. [Link]

  • Australian Government Department of Health. (2016). Phenol, 4-chloro-2-(phenylmethyl)-: Human health tier II assessment.
  • Yao, D. L., et al. (2020). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 25(19), 4478. [Link]

  • Kumar, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2016, 9823783. [Link]

  • Zhou, H. Y., et al. (2008). Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation. European Journal of Pharmacology, 586(1-3), 340–349. [Link]

  • Oppong, D. N., et al. (2020). Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria. Scientific Reports, 10(1), 12345. [Link]

  • Oppong, D. N., et al. (2020). Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria. Scientific Reports, 10(1), 12345. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the microbial biodegradation of 4-chloro-2-phenoxyphenol, a halogenated aromatic compound of environmental concern. Drawing upon established principles of microbial degradation of structurally similar compounds, including triclosan and other chlorinated phenols, this document elucidates the enzymatic mechanisms, metabolic pathways, and key microbial players involved in its breakdown. Detailed experimental protocols for the enrichment, isolation, and characterization of degrading microorganisms are presented, alongside robust analytical methodologies for monitoring the degradation process. This guide is intended for researchers, environmental scientists, and professionals in the pharmaceutical and chemical industries engaged in the study and remediation of halogenated aromatic pollutants.

Introduction: The Environmental Significance of Chlorinated Phenoxyphenols

Chlorinated phenoxyphenols represent a class of synthetic aromatic compounds widely utilized as biocides in a variety of consumer and industrial products. Their chemical stability and broad-spectrum antimicrobial activity have led to their incorporation in pharmaceuticals, personal care products, and industrial preservatives.[1] However, the persistence of these compounds in the environment is a growing concern.[2] Their recalcitrant nature, coupled with potential toxicity and the formation of hazardous byproducts, necessitates a thorough understanding of their environmental fate and the development of effective remediation strategies.[2][3] Biodegradation, the microbial-driven breakdown of organic compounds, offers a cost-effective and environmentally sustainable approach to the removal of these pollutants.[1][4]

This guide focuses on the biodegradation of this compound, a representative chlorinated phenoxyphenol. Due to the limited direct research on this specific compound, this guide will draw heavily on the extensive body of knowledge surrounding the biodegradation of the structurally analogous and widely studied compound, triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), as well as other related chlorinated phenols.[5][6]

Core Principles of Microbial Degradation of Chlorinated Aromatic Compounds

The biodegradability of chlorinated aromatic compounds is largely dependent on the number and position of chlorine substituents on the aromatic ring.[7] Generally, an increase in the number of chlorine atoms leads to increased recalcitrance and toxicity.[7] Microbial degradation of these compounds can proceed under both aerobic and anaerobic conditions, employing distinct enzymatic strategies.

Aerobic Degradation: The Role of Oxygenases

Under aerobic conditions, the initial attack on the aromatic ring is typically catalyzed by oxygenase enzymes.[8] These enzymes incorporate one or two atoms of molecular oxygen into the substrate, leading to hydroxylation and destabilization of the aromatic structure.[8] For diphenyl ethers, the key initial step is the cleavage of the ether bond, which is often mediated by powerful oxidative enzymes like Rieske non-heme iron oxygenases.[2][9][10][11]

The degradation of triclosan by Sphingomonas sp. provides a valuable model for the proposed degradation of this compound.[6][12] In this pathway, the initial enzymatic attack is hypothesized to be the cleavage of the diphenyl ether bond, a reaction likely catalyzed by a dioxygenase. This cleavage would yield two key intermediates: a chlorinated phenol and a corresponding catechol or hydroquinone.[6][12]

Anaerobic Degradation: Reductive Dechlorination

In the absence of oxygen, a different strategy, known as reductive dechlorination, is employed by anaerobic microorganisms. This process involves the sequential removal of chlorine atoms from the aromatic ring, with hydrogen serving as the electron donor.[13] This dehalogenation reduces the toxicity of the compound and renders the resulting phenolic structure more amenable to subsequent anaerobic degradation.[13]

Proposed Biodegradation Pathway of this compound

Based on the degradation pathways of triclosan and other diphenyl ethers, a putative aerobic degradation pathway for this compound is proposed (Figure 1).[6][12][14]

Biodegradation_Pathway cluster_0 Phase 1: Initial Cleavage cluster_1 Phase 2: Intermediate Degradation cluster_2 Phase 3: Ring Fission and Central Metabolism 4-CPP This compound CP_HQ 4-Chlorophenol + Hydroquinone 4-CPP->CP_HQ Dioxygenase (Ether Cleavage) 4-CP 4-Chlorophenol CP_HQ->4-CP HQ Hydroquinone CP_HQ->HQ CC Chlorocatechol 4-CP->CC Monooxygenase Ring_Cleavage Ring Cleavage Products CC->Ring_Cleavage Dioxygenase BT 1,2,4-Benzenetriol HQ->BT Hydroxylase BT->Ring_Cleavage Dioxygenase TCA TCA Cycle Ring_Cleavage->TCA

Figure 1: Proposed aerobic biodegradation pathway of this compound.

The initial and critical step is the cleavage of the diphenyl ether bond, likely catalyzed by a Rieske non-heme iron oxygenase, yielding 4-chlorophenol and hydroquinone.[2][9][10][11] Both of these intermediates are known to be biodegradable. 4-chlorophenol can be further hydroxylated to a chlorocatechol, which then undergoes ortho- or meta-ring cleavage.[1] Hydroquinone can be hydroxylated to 1,2,4-benzenetriol, which is also susceptible to ring fission. The resulting aliphatic acids are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization.

Key Microbial Players and Influential Factors

A diverse range of microorganisms have been shown to degrade chlorinated aromatic compounds. Bacteria from the genera Pseudomonas, Sphingomonas, Bacillus, and Rhodococcus are frequently implicated in the degradation of chlorophenols and related compounds.[4][6][7] The degradation of triclosan by Sphingomonas sp. strain YL-JM2C highlights the potential of this genus for the bioremediation of phenoxyphenols.[6]

The efficiency of biodegradation is significantly influenced by environmental conditions. Key factors include:

  • pH: Optimal degradation of triclosan by Sphingomonas sp. YL-JM2C was observed at a neutral pH of 7.0.[6]

  • Temperature: The same study found that a temperature of 30°C was optimal for the degradation of triclosan.[6]

  • Co-metabolism: The presence of a more easily degradable primary substrate can enhance the degradation of a recalcitrant compound. For example, the degradation of 4-chlorophenol can be enhanced in the presence of phenol.[13]

  • Bioavailability: The solubility and adsorption of the compound to soil or sediment particles can affect its availability to microorganisms.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required to study the biodegradation of this compound.

Enrichment and Isolation of Degrading Bacteria

This protocol is adapted from established methods for the isolation of bacteria that degrade aromatic hydrocarbons.[15][16][17]

Objective: To enrich for and isolate bacterial strains capable of utilizing this compound as a sole carbon and energy source.

Materials:

  • Environmental samples (e.g., soil or water from a contaminated site, activated sludge)

  • Basal Salts Medium (BSM)

  • This compound (analytical grade)

  • Sterile Erlenmeyer flasks and Petri dishes

  • Shaking incubator

  • Autoclave

  • Sterile spreaders and inoculation loops

Procedure:

  • Enrichment:

    • Prepare a sterile Basal Salts Medium (BSM).

    • In a sterile 250 mL Erlenmeyer flask, combine 100 mL of BSM with 1 g of soil or 10 mL of water sample.

    • Add this compound as the sole carbon source to a final concentration of 10-50 mg/L.

    • Incubate the flasks at 30°C on a rotary shaker at 150 rpm for 1-2 weeks.[17]

    • After incubation, transfer 10 mL of the enrichment culture to a fresh flask of BSM containing this compound and incubate under the same conditions. Repeat this subculturing step at least three times to enrich for the desired microorganisms.[17]

  • Isolation:

    • Prepare BSM agar plates containing this compound (50 mg/L) as the sole carbon source.

    • Prepare serial dilutions of the final enrichment culture in sterile saline solution.

    • Spread 100 µL of each dilution onto the BSM agar plates.

    • Incubate the plates at 30°C for 7-14 days, or until colonies appear.

    • Select morphologically distinct colonies and streak them onto fresh BSM agar plates to obtain pure cultures.[16]

  • Verification:

    • Inoculate pure isolates into liquid BSM with this compound as the sole carbon source.

    • Monitor for growth (e.g., by measuring optical density at 600 nm) and the disappearance of the parent compound using HPLC or GC-MS.

Enrichment_Isolation_Workflow Sample Environmental Sample (Soil, Water, Sludge) Enrichment Enrichment Culture (BSM + 4-CPP) Sample->Enrichment Subculture Serial Subculturing (3-5 times) Enrichment->Subculture Isolation Plating on Selective Agar (BSM + 4-CPP) Subculture->Isolation Pure_Culture Pure Culture Isolation Isolation->Pure_Culture Verification Growth and Degradation Confirmation Pure_Culture->Verification

Figure 2: Workflow for the enrichment and isolation of this compound degrading bacteria.

Biodegradation Kinetics Assay

Objective: To determine the rate of biodegradation of this compound by a pure or mixed microbial culture.

Materials:

  • Pure or mixed culture of degrading bacteria

  • BSM

  • This compound stock solution

  • Sterile serum bottles with Teflon-lined septa

  • Shaking incubator

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare a preculture of the degrading bacteria in a suitable medium.

  • Harvest the cells by centrifugation and wash them with sterile BSM.

  • Resuspend the cells in fresh BSM to a desired optical density (e.g., OD600 of 0.1).

  • Dispense the cell suspension into sterile serum bottles.

  • Spike the bottles with this compound to achieve a range of initial concentrations (e.g., 5, 10, 25, 50, 100 mg/L).

  • Include a sterile control (no inoculum) and a biotic control (with inoculum but no this compound).

  • Incubate the bottles at 30°C with shaking (150 rpm).

  • At regular time intervals, withdraw samples aseptically for analysis of the remaining this compound concentration.

Analytical Methodology: GC-MS for Metabolite Identification

Objective: To identify and quantify this compound and its degradation products.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., TG-5SilMS)[18]

  • Liquid-liquid extraction solvents (e.g., ethyl acetate, hexane)[19][20]

  • Derivatization agent (e.g., BSTFA)[20]

  • Anhydrous sodium sulfate

  • Concentrator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • Acidify the aqueous sample to pH < 2 with HCl.[20]

    • Perform liquid-liquid extraction with a suitable solvent like ethyl acetate or hexane.[19][20]

    • Dry the organic extract over anhydrous sodium sulfate.[20]

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[20]

  • Derivatization (Optional but recommended for phenols):

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the concentrated extract.[20]

    • Allow the reaction to proceed according to the manufacturer's instructions to form more volatile silyl derivatives.[20]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized or underivatized extract into the GC-MS system.

    • Use a temperature program suitable for the separation of phenols and their derivatives.

    • Acquire mass spectra in full scan mode to identify unknown metabolites by comparing their fragmentation patterns with spectral libraries.

    • For quantification, operate the mass spectrometer in selected ion monitoring (SIM) mode using authentic standards.

Quantitative Data Summary

Table 1: Kinetic Parameters for the Biodegradation of 4-Chlorophenol by Different Microbial Cultures

Microbial CultureKinetic Modelµmax (d-1)Ks (mg/L)Ki (mg/L)Reference
Photosynthetic BacteriaHaldane0.1433.9159.6[13]
Acclimated SludgeHaldane1.308.38279.4[21]
Bacillus subtilisLevenspiel0.11 (h-1)39.88-[7]

µmax: maximum specific growth rate; Ks: half-saturation constant; Ki: inhibition constant.

Table 2: Optimal Conditions for the Degradation of Triclosan by Sphingomonas sp. YL-JM2C

ParameterOptimal ValueReference
Temperature30°C[6]
pH7.0[6]
Degradation Time (for 5 mg/L)72 hours[6]

Conclusion and Future Directions

The biodegradation of this compound is a critical area of research with significant implications for environmental remediation. While direct studies on this compound are scarce, a robust understanding of its likely degradation pathways and the microorganisms involved can be inferred from the extensive research on structurally similar compounds like triclosan and other chlorinated phenols. The proposed pathway involving ether cleavage by dioxygenases followed by the degradation of the resulting phenolic intermediates provides a solid framework for future research.

Future work should focus on the isolation and characterization of microbial consortia and pure strains capable of efficiently degrading this compound. Elucidation of the specific enzymes and genes involved in the initial ether cleavage is a key research priority. Furthermore, optimizing the environmental conditions for enhanced biodegradation and exploring the potential for bioaugmentation in contaminated sites will be crucial for the development of effective bioremediation technologies for this class of persistent organic pollutants.

References

  • Arora, P. K. (2022). Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. PMC. [Link]

  • Bhunia, B., et al. (2019). Kinetic study of 4-chlorophenol biodegradation by the novel isolated Bacillus subtilis in batch shake flask. Environmental Engineering Research, 25(3), 333-341. [Link]

  • Chen, Y., et al. (2019). Co-metabolic biodegradation of 4-chlorophenol by photosynthetic bacteria. Ecotoxicology and Environmental Safety, 185, 109725. [Link]

  • Chen, M., et al. (2017). The biodegradation pathway of triclosan. ResearchGate. [Link]

  • Chiang, C.-F., et al. (2022). Kinetic Study of 4-Chlorophenol Biodegradation by Acclimated Sludge in a Packed Bed Reactor. MDPI. [Link]

  • Daugulis, A. J. (2009). Biodegradation of phenol at low temperature using two-phase partitioning bioreactors. Journal of Hazardous Materials, 164(1), 101-106. [Link]

  • Guzmán-López, O., et al. (2016). Biodegradation of Polyethoxylated Nonylphenols. PMC. [Link]

  • Ho, K.-L., et al. (2019). Biodegradation Kinetics of Phenol and 4-Chlorophenol in the Presence of Sodium Salicylate in Batch and Chemostat Systems. MDPI. [Link]

  • Jain, R. K. (2014). Bacterial degradation pathways for 4-chlorophenol. ResearchGate. [Link]

  • Kampfer, P. (1994). [Biologic degradation of phenoxypropanolene. Biodegradability of phenoxypropanols]. Zentralblatt fur Hygiene und Umweltmedizin, 196(2), 125-136. [Link]

  • Li, Y., et al. (2018). A proposed pathway for the degradation of TCS by Sphingomonas sp. strain YL-JM2C. ResearchGate. [Link]

  • Hussain, A. (2016). (PDF) Phenol Biodegradation: A review. ResearchGate. [Link]

  • Barry, G. F. (2018). Mechanism and Catalytic Diversity of Rieske Non-Heme Iron-Dependent Oxygenases. Journal of Biological Chemistry, 293(15), 5348-5359. [Link]

  • Wang, Y., et al. (1992). Biodegradation of chlorophenol mixtures by Pseudomonas putida. Biotechnology and Bioengineering, 40(6), 725-733. [Link]

  • Peng, R.-H., et al. (2009). Bacterial Degradation of Aromatic Compounds. PMC. [Link]

  • Lin, Y.-H., & Wu, C.-H. (2019). Kinetics of the biodegradation of phenol and 2-chlorophenol in a fixed biofilm reactor using a dewatered sludge–fly ash composite. Desalination and Water Treatment, 157, 39-52. [Link]

  • Puiu, D. M., et al. (2019). GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. ResearchGate. [Link]

  • Dai, Y., et al. (2022). Degradation of Triclosan in the Water Environment by Microorganisms: A Review. MDPI. [Link]

  • Luning, Prak, D. J., & O'Reilly, A. M. (2005). Degradation of mixtures of aromatic and chloroaliphatic hydrocarbons by aromatic hydrocarbon-degrading bacteria. FEMS Microbiology Ecology, 54(1), 93-103. [Link]

  • Murcia, M. D., et al. (2007). Degradation of 4-chlorophenol using Pseudomonas putida. ResearchGate. [Link]

  • Yan, J., et al. (2018). Rieske non-heme iron-dependent oxygenases catalyse diverse reactions in natural product biosynthesis. RSC Publishing. [Link]

  • Shimadzu. (2005). Analysis of Phenols in Tap Water Using GC/MS. Shimadzu. [Link]

  • Mao, Y., et al. (2016). Characterization of triclosan metabolism in Sphingomonas sp. strain YL-JM2C. Scientific Reports, 6, 22060. [Link]

  • Olicón-Hernández, D. R., et al. (2023). Enhanced Diclofenac Biodegradation by Bacterial Strains and a Microbial Consortium from Activated Sludge: Toxicity Assessment and Insights into Microbial Community Dynamics. MDPI. [Link]

  • Ghosh, S., et al. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. International Journal of Environmental Science and Development, 3(2), 159-163. [Link]

  • Cromlab S.L. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. cromlab-instruments.es. [Link]

  • Sung, M.-H., & Huang, H.-J. (2006). Kinetics of the degradation of 2-chlorophenol by ozonation at pH 3. Journal of Hazardous Materials, 138(1), 107-115. [Link]

  • Ferraro, D. J., & Gakhar, L. (2020). Rieske Oxygenases: Powerful Models for Understanding Nature's Orchestration of Electron Transfer and Oxidative Chemistry. PMC. [Link]

  • Ouchiyama, T., et al. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. PMC. [Link]

  • Shao, Z., et al. (2010). (PDF) Enrichment and Isolation of Hydrocarbon Degraders. ResearchGate. [Link]

  • LECO Corporation. (n.d.). Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations. LECO. [Link]

  • McNamara, P. J., & LaPara, T. M. (2015). Common pathways for the transformation and degradation of triclosan. ResearchGate. [Link]

Sources

From Weed Killer to Lifesaver: A Technical History of Phenoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

The phenoxyphenol scaffold, a core structure defined by a diaryl ether linkage, represents a remarkable journey of chemical discovery and functional evolution. Initially rising to prominence in agriculture as potent herbicides, these molecules have since been repurposed and refined, leading to the development of broad-spectrum antimicrobials and, more recently, a privileged class of targeted therapeutics for cancer. This guide provides a technical exploration of the history, synthesis, and evolving mechanisms of action of phenoxyphenol derivatives, offering field-proven insights for scientists engaged in chemical biology and drug discovery.

Early Roots in Agriculture: The Diphenyl Ether Herbicides

The story of phenoxyphenol derivatives begins not in the pharmacy, but in the field. In the mid-20th century, the need for selective weed control spurred significant advances in agrochemical research. Among the most successful early discoveries were the diphenyl ether herbicides.

The Discovery of Nitrofen and its Mechanism of Action

One of the earliest prominent examples is Nitrofen (2,4-dichlorophenyl p-nitrophenyl ether), which saw widespread use in the 1960s for controlling broadleaf and grassy weeds.[1] Its synthesis, often achieved through a classical Ullmann condensation, provided a scalable method for producing this class of compounds.

The herbicidal activity of diphenyl ethers like nitrofen stems from their ability to inhibit the enzyme protoporphyrinogen oxidase (PPO).[2][3][4] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX. This latter molecule is a key precursor to both chlorophyll in plants and heme in animals.[2][4]

By inhibiting PPO, the herbicide causes an accumulation of protoporphyrinogen IX, which then leaks from its normal location in the chloroplast into the cytoplasm. In the presence of light and oxygen, this accumulated substrate undergoes a non-enzymatic oxidation, generating highly reactive singlet oxygen radicals. These radicals rapidly induce lipid peroxidation, leading to the destruction of cell membranes and ultimately, cell death and the characteristic "burning" effect seen on treated plants.[4]

PPO_Inhibition cluster_pathway Chlorophyll/Heme Synthesis Pathway cluster_herbicide Mechanism of Action Glutamate Glutamate ALA Aminolevulinic Acid Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Enzyme Accumulation Protoporphyrinogen IX Accumulates & Leaks to Cytoplasm Protoporphyrinogen_IX->Accumulation Chlorophyll_Heme Chlorophyll / Heme Protoporphyrin_IX->Chlorophyll_Heme DPE_Herbicide Diphenyl Ether Herbicide (e.g., Nitrofen) PPO_Enzyme PPO Enzyme DPE_Herbicide->PPO_Enzyme Inhibits ROS Singlet Oxygen (Reactive Oxygen Species) Accumulation->ROS Non-enzymatic Oxidation Light Light + O2 Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage

Diphenyl Ether Herbicide Mechanism of Action.

While effective, concerns over the toxicity and carcinogenicity of compounds like nitrofen led to widespread bans and spurred the search for derivatives with improved safety profiles.[5]

The Antimicrobial Revolution: Triclosan

The next major chapter for the phenoxyphenol scaffold was its emergence as a potent antimicrobial agent. The most famous example is Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), which was patented in 1964 by the Swiss company Ciba-Geigy.[3] Initially used primarily in hospitals, it was later incorporated into a vast array of consumer products, from antibacterial soaps and toothpastes to toys and textiles.[3][6]

A Targeted Mechanism of Action

Unlike the relatively non-specific membrane damage caused by its herbicidal predecessors, Triclosan exhibits a highly specific mechanism of action. At the lower concentrations found in consumer products, it acts as a bacteriostatic agent by inhibiting a specific enzyme in the bacterial fatty acid synthesis (FAS-II) pathway called enoyl-acyl carrier protein reductase (ENR), encoded by the fabI gene.[3][6]

Triclosan mimics the natural substrate of the ENR enzyme. It forms a stable, ternary complex with the enzyme and the cofactor NAD+, effectively blocking the active site and halting the elongation of fatty acids necessary for building and repairing bacterial cell membranes.[3] This targeted action was initially considered to have a favorable safety profile in humans, as we lack the ENR enzyme.[6] However, at higher concentrations, Triclosan can act as a biocide with broader effects on multiple cytoplasmic and membrane targets.[3]

Triclosan_MoA cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) cluster_inhibition Inhibition by Triclosan Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP Elongation_Cycle Elongation Cycle Malonyl_ACP->Elongation_Cycle Enoyl_ACP Enoyl-ACP Elongation_Cycle->Enoyl_ACP Acyl_ACP Acyl-ACP Enoyl_ACP->Acyl_ACP ENR (FabI) Enzyme Acyl_ACP->Elongation_Cycle Next Round Fatty_Acids Fatty Acids Acyl_ACP->Fatty_Acids Membranes Cell Membranes Fatty_Acids->Membranes Triclosan Triclosan ENR_Enzyme ENR (FabI) Enzyme Triclosan->ENR_Enzyme Inhibits

Triclosan's Inhibition of the ENR Enzyme.

Growing concerns about antimicrobial resistance and potential endocrine-disrupting effects have led to regulatory actions, including a 2016 FDA ban on its use in certain consumer soap products.[6]

The Modern Era: Phenoxyphenols in Drug Discovery

The inherent bioactivity and versatile structure of the diaryl ether motif have made it a "privileged scaffold" in modern medicinal chemistry.[7][8] Its unique physicochemical properties, including conformational flexibility, allow it to serve as a key structural element in drugs targeting a wide range of biological targets, from cancer to inflammatory diseases.[7][8]

Diaryl Ether Kinase Inhibitors

A particularly fruitful application has been in the development of small molecule kinase inhibitors for oncology.[9][10][11][12] Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[13] The diaryl ether linkage often acts as a flexible hinge, optimally positioning other pharmacophoric elements of the drug molecule within the ATP-binding pocket of the target kinase.

Notable Examples:

  • Sorafenib (Nexavar®): An oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[7] Sorafenib's structure features a central diaryl urea moiety where one of the aryl groups is a phenoxyphenyl ring system. It inhibits several tyrosine kinases involved in tumor progression and angiogenesis, including VEGFR, PDGFR, and Raf kinases.[14][15] The synthesis of Sorafenib involves the formation of a key diaryl ether intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, which is then coupled with an isocyanate.[6][7][15]

  • Vemurafenib (Zelboraf®): A potent and selective inhibitor of the mutated BRAF V600E kinase, approved for the treatment of late-stage melanoma.[1][16][17] While its core is a pyrrolopyridine, it contains a critical phenoxy substituent that contributes to its binding affinity. Although not a simple phenoxyphenol, its design highlights the importance of the diaryl ether concept in achieving target specificity and potency in modern kinase inhibitors.[18]

The following table summarizes key properties of these pioneering phenoxyphenol-containing drugs.

CompoundPrimary Target(s)Approved Indication(s)Year of First FDA Approval
Sorafenib VEGFR, PDGFR, Raf kinasesRenal Cell Carcinoma, Hepatocellular Carcinoma2005
Vemurafenib BRAF V600EMetastatic Melanoma2011[17]

Core Synthetic Methodologies: Building the Diaryl Ether Linkage

The construction of the diaryl ether C-O bond is the cornerstone of phenoxyphenol derivative synthesis. Over the decades, the methodologies have evolved from harsh, classical conditions to milder, more versatile catalytic systems.

The Ullmann Condensation: A Classic Approach

First described by Fritz Ullmann in 1905, the Ullmann condensation is the traditional method for forming diaryl ethers.[2] The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (or its corresponding phenoxide salt).[14][19]

Causality Behind Experimental Choices:

  • Catalyst: Traditionally, stoichiometric amounts of copper powder or copper(I) salts (e.g., CuI, Cu2O) are used.[20][21] The active species is believed to be a copper(I) compound.[19] Modern protocols often use catalytic amounts of copper in conjunction with ligands to improve solubility and reactivity.

  • Reactants: The reaction is most efficient when the aryl halide contains electron-withdrawing groups, making it more susceptible to nucleophilic attack.[14] Conversely, phenols with electron-donating groups are more nucleophilic and react more readily.[20]

  • Base: A base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is required to deprotonate the phenol, generating the more nucleophilic phenoxide.[20][22]

  • Conditions: Classic Ullmann reactions require high temperatures, often between 100-220 °C, and are typically run in high-boiling polar aprotic solvents like DMF or DMSO, or sometimes neat.[14][23]

Experimental Protocol: Synthesis of 4-Phenoxyaniline via Ullmann Condensation

This protocol describes a representative ligand-assisted Ullmann coupling, which offers milder conditions than the traditional ligand-free approach.

Materials:

  • 4-Aminophenol (1.0 equiv)

  • 1-Bromo-4-nitrobenzene (1.1 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • L-Proline (0.2 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-aminophenol, 1-bromo-4-nitrobenzene, CuI, L-Proline, and K2CO3.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude nitro-intermediate.

  • Purify the intermediate by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • The resulting 4-nitro-1-phenoxyaniline can then be reduced to the target 4-phenoxyaniline using standard conditions (e.g., SnCl2/HCl or catalytic hydrogenation).

Ullmann Condensation Experimental Workflow.
Modern Alternatives: The Buchwald-Hartwig Cross-Coupling

While robust, the Ullmann reaction's harsh conditions can limit its functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions provided a milder, more versatile alternative. The Buchwald-Hartwig amination, primarily known for C-N bond formation, has been successfully adapted for the synthesis of diaryl ethers (C-O bond formation).[24]

Advantages over Ullmann Condensation:

  • Milder Conditions: Buchwald-Hartwig reactions often proceed at much lower temperatures (sometimes even room temperature), preserving sensitive functional groups.[23]

  • Broader Scope: The use of sophisticated phosphine ligands allows for the coupling of a wider range of substrates, including electron-rich aryl halides and sterically hindered partners, which are often challenging for the Ullmann reaction.[24]

  • Lower Catalyst Loading: These reactions typically require lower loadings of the expensive palladium catalyst compared to the copper used in Ullmann couplings.

The choice between Ullmann and Buchwald-Hartwig methodologies depends on the specific substrates, desired scale, and cost considerations. The Ullmann reaction remains valuable for large-scale industrial syntheses due to the lower cost of copper, while the Buchwald-Hartwig reaction offers unparalleled versatility and mildness for complex molecule synthesis in a research and development setting.

Conclusion and Future Outlook

The trajectory of phenoxyphenol derivatives from agriculture to the clinic is a powerful testament to the enduring value of core chemical scaffolds. The journey from the broad-acting toxicity of nitrofen to the highly specific, life-extending activity of Sorafenib illustrates a clear progression in our understanding of chemistry, biology, and drug design. As synthetic methodologies continue to improve, allowing for ever more precise control over molecular architecture, the diaryl ether motif will undoubtedly remain a central and privileged structure in the discovery of new medicines and agrochemicals for years to come.

References

  • Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor . PubMed. Available at: [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities . PubMed Central. Available at: [Link]

  • Nitrofen . ResearchGate. Available at: [Link]

  • Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis . PubMed. Available at: [Link]

  • Vemurafenib . Wikipedia. Available at: [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders . MDPI. Available at: [Link]

  • Ullmann Reaction . Organic Chemistry Portal. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. Available at: [Link]

  • Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides . PubMed. Available at: [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers . Organic Letters. Available at: [Link]

  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation . PubMed Central. Available at: [Link]

  • Chemical structures of vemurafenib... . ResearchGate. Available at: [Link]

  • Lecture Inhibition of Protoporphyrinogen Oxidase . University of Nebraska-Lincoln Digital Commons. Available at: [Link]

  • (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles . ResearchGate. Available at: [Link]

  • Effect of diphenyl ether herbicides on oxidation of protoporphyrinogen to protoporphyrin in organellar and plasma membrane enriched fractions of barley . PubMed. Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers . PubMed Central. Available at: [Link]

  • Inhibitors Approved for Clinical Use . MRC PPU. Available at: [Link]

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors . MDPI. Available at: [Link]

  • WO2009054004A2 - Process for the preparation of sorafenib. Google Patents.
  • Etherification (Ullmann and Buchwald-Hartwig) . YouTube. Available at: [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors . Blue Ridge Institute for Medical Research. Available at: [Link]

  • Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms . University of California, Agriculture and Natural Resources. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents . Royal Society of Chemistry. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . PubMed Central. Available at: [Link]

  • Synthesis of sorafenib derivatives 4a–e. ResearchGate. Available at: [Link]

Sources

Chemodynamics and Biotransformation of Chlorinated Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Environmental and Pharmaceutical Scientists

Executive Summary

Chlorinated phenolic compounds (CPs), including Pentachlorophenol (PCP) and Trichlorophenols (TCP), represent a class of lipophilic acids that exhibit complex environmental behaviors driven by pH-dependent speciation. For researchers and drug developers, CPs serve as critical model systems for understanding halogenated drug metabolism, oxidative uncoupling mechanisms, and reductive dehalogenation strategies. This guide synthesizes the physicochemical fate, metabolic activation pathways, and rigorous analytical protocols required for the precise study of these persistent organic pollutants.

Part 1: Physicochemical Dynamics & Partitioning

The environmental and biological fate of CPs is governed by the interplay between their hydrophobicity (


) and acid dissociation constant (

). Unlike neutral lipophiles, CPs exist in a dynamic equilibrium between the neutral phenol (bioaccumulative, sorptive) and the phenolate anion (mobile, water-soluble).

Key Mechanistic Insight: The toxicity and sorption of CPs are pH-dependent. At


, the neutral form dominates, maximizing membrane permeability and organic carbon sorption (

). At

, the anionic form prevails, increasing aqueous mobility but reducing biological uptake via passive diffusion.

Table 1: Physicochemical Properties of Select Chlorophenols Data synthesized from standard reference values.

CompoundChlorine Atoms

(approx)

Primary Fate Mechanism
2-Chlorophenol (2-CP) 18.52.15Aerobic Biodegradation / Volatilization
2,4-Dichlorophenol (2,4-DCP) 27.93.06Sorption / Photolysis
2,4,6-Trichlorophenol (TCP) 36.03.69Bioaccumulation / Reductive Dechlorination
Pentachlorophenol (PCP) 54.75.12Strongly Sorptive / Recalcitrant
Part 2: Biotransformation Pathways

The degradation of CPs differs fundamentally based on redox potential. Understanding these pathways is crucial for bioremediation engineering and predicting metabolic stability in toxicology.

1. Anaerobic Reductive Dechlorination

Under anaerobic conditions (e.g., flooded soils, gut microbiota), CPs undergo reductive dechlorination , where the chlorinated ring acts as an electron acceptor.[1] This process typically follows a specific regioselectivity: Ortho > Para > Meta .

  • Mechanism: The chlorine atom is replaced by hydrogen. This makes the molecule less lipophilic and more susceptible to subsequent aerobic ring cleavage.

  • Key Microbes: Desulfitobacterium species are noted for their ability to utilize halorespiration.

2. Mammalian Metabolic Activation (Toxification)

For drug developers, the metabolism of CPs illustrates the danger of "bioactivation." While conjugation (glucuronidation) is a detoxification route, oxidative metabolism via Cytochrome P450 can generate reactive electrophiles.

  • Mechanism: CYP450s convert CPs into chlorohydroquinones, which oxidize to chlorobenzoquinones . These are potent electrophiles that form covalent adducts with DNA and proteins, leading to cytotoxicity and genotoxicity.

Visualization of Pathways

The following diagrams illustrate the anaerobic degradation of PCP and the mammalian bioactivation pathway.

Chlorophenol_Fate cluster_anaerobic Anaerobic Reductive Dechlorination (Environmental) cluster_mammalian Mammalian Metabolic Bioactivation (Toxicological) PCP Pentachlorophenol (PCP) TeCP 2,3,4,5-Tetrachlorophenol (TeCP) PCP->TeCP -Cl (ortho) TCP 3,4,5-Trichlorophenol (TCP) TeCP->TCP -Cl (ortho) DCP 3,5-Dichlorophenol (DCP) TCP->DCP -Cl (para) MCP 3-Chlorophenol (MCP) DCP->MCP -Cl (meta) Phenol Phenol (Non-chlorinated) MCP->Phenol -Cl (meta) PCP_M Pentachlorophenol TCHQ Tetrachlorohydroquinone (TCHQ) PCP_M->TCHQ CYP450 (Oxidation) TCBQ Tetrachlorobenzoquinone (TCBQ) TCHQ->TCBQ Auto-oxidation ROS ROS Generation (Oxidative Stress) TCHQ->ROS Redox Cycling Adduct DNA/Protein Adducts (Cytotoxicity) TCBQ->Adduct Covalent Binding

Figure 1: Dual-fate pathways of Pentachlorophenol. Left (Blue): Environmental anaerobic reductive dechlorination. Right (Red): Mammalian metabolic activation to reactive quinones.

Part 3: Analytical Protocol (Self-Validating)

Objective: Quantification of trace CPs in aqueous matrices using Solid Phase Extraction (SPE) and GC-MS. Rationale: Direct injection is unsuitable due to the polarity of phenols. Derivatization (Acetylation) is required to improve volatility and peak shape.

Reagents & Standards
  • Surrogate Standard (SS): 2,4,6-Tribromophenol (Added before extraction to monitor recovery).

  • Internal Standard (IS): Phenanthrene-d10 (Added before injection to correct instrument drift).

  • Derivatizing Agent: Acetic Anhydride (

    
     buffer).
    
Step-by-Step Workflow
  • Sample Pre-treatment (Critical Step):

    • Adjust 500 mL water sample to pH < 2 using

      
      .
      
    • Why? Acidification suppresses ionization (

      
      ), ensuring CPs are in their neutral form. Only the neutral form binds effectively to the hydrophobic SPE sorbent.
      
  • Solid Phase Extraction (SPE):

    • Cartridge: Polystyrene-divinylbenzene (e.g., Bond Elut ENV).[2]

    • Conditioning: 5 mL Methanol

      
       5 mL Water (pH 2). Do not let the cartridge dry.
      
    • Loading: Pass sample at 5–10 mL/min.

    • Drying: Vacuum dry for 30 mins (Residual water interferes with derivatization).

    • Elution: 2 x 3 mL Ethyl Acetate.

  • In-Situ Derivatization (Acetylation):

    • Add 2 mL 0.1 M

      
       and 100 
      
      
      
      Acetic Anhydride to the eluate.
    • Shake vigorously for 5 mins.

    • Mechanism:[3][4][5][6][7][8] Phenols are converted to Phenyl Acetates. This reduces polarity and eliminates hydrogen bonding, sharpening GC peaks.

  • GC-MS Analysis:

    • Column: DB-5ms (30m x 0.25mm).

    • Mode: SIM (Selected Ion Monitoring) for target ions.

    • Quantification: Ratio of Target Analyte Area / Surrogate Area.

Validation Criteria:

  • Surrogate Recovery: Must be 70–130%.

  • Blank Analysis: Must show no peaks > MDL.

Part 4: Mechanism of Toxicity (The "Uncoupling" Effect)

The acute toxicity of CPs, particularly PCP, is driven by the uncoupling of oxidative phosphorylation. This mechanism is distinct from the genotoxic quinone pathway described above.

  • Proton Shuttle: The lipophilic phenolate anion absorbs a proton in the intermembrane space (high

    
    ).
    
  • Translocation: The now-neutral phenol diffuses across the inner mitochondrial membrane into the matrix.

  • Dissociation: In the matrix (low

    
    ), it releases the proton.
    
  • Collapse: This cycle dissipates the proton motive force (

    
    ) required by ATP Synthase, halting ATP production while respiration continues (leading to hyperthermia).
    

Uncoupling_Mechanism cluster_membrane Inner Mitochondrial Membrane P_minus_out PCP- (Anion) P_neutral PCP-H (Neutral) P_minus_out->P_neutral Protonation P_minus_in PCP- (Anion) P_neutral->P_minus_in Diffusion Matrix Mitochondrial Matrix (Low H+) P_minus_in->Matrix H+ Release IMS Intermembrane Space (High H+) IMS->P_minus_out H+ Binding Matrix->IMS ETC Pumps H+ (Futile Cycle)

Figure 2: Protonophoric uncoupling mechanism. PCP acts as a shuttle, dissipating the electrochemical gradient essential for ATP synthesis.

References
  • Olaniran, A. O., & Igbinosa, E. O. (2011). Chlorophenols and other related derivatives of environmental concern: Properties, distribution and microbial degradation processes. Chemosphere. Link

  • Mikesell, M. D., & Boyd, S. A. (1986). Complete reductive dechlorination and mineralization of pentachlorophenol by anaerobic microorganisms.[3] Applied and Environmental Microbiology. Link

  • Lin, P. H., et al. (2001). Characterization of metabolic activation of pentachlorophenol to quinones and semiquinones in rodent liver. Chemico-Biological Interactions. Link

  • U.S. EPA.[9][10] (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Test Methods for Evaluating Solid Waste. Link

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives.[11] Link

Sources

Methodological & Application

Application of 4-Chloro-2-phenoxyphenol in Cancer Research: An Overview of a Novel Area of Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-phenoxyphenol is a chemical compound that has garnered some interest for its potential biological activities. Structurally, it is related to other diphenyl ether compounds, a class of molecules that includes the well-known antimicrobial agent triclosan. While research into the specific applications of this compound in oncology is still in a nascent stage, preliminary studies and the activities of structurally similar compounds suggest potential avenues for its investigation as a modulator of cancer cell signaling pathways. This document aims to provide a forward-looking perspective on the potential applications and methodologies for studying this compound in cancer research, based on the current understanding of related compounds and general principles of cancer biology.

Hypothesized Mechanism of Action and Potential Signaling Pathways

Based on the known biological activities of structurally related diphenyl ether compounds, this compound could potentially exert anti-cancer effects through various mechanisms. A primary hypothesized target is the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types and crucial for tumor cell survival and proliferation. By inhibiting FASN, this compound could disrupt membrane synthesis and energy metabolism, leading to apoptosis. Furthermore, it might influence key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell growth, survival, and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS 4-CPP This compound FASN FASN 4-CPP->FASN Inhibition 4-CPP->PI3K Potential Inhibition 4-CPP->RAS Potential Inhibition Lipid_Synthesis Lipid Synthesis FASN->Lipid_Synthesis Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival G Cell_Culture 1. Cell Culture & Treatment Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Lysis 3. Protein Extraction Harvesting->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Workflow for Western Blot Analysis.

Quantitative Data Summary (Hypothetical)

The following table represents hypothetical data that could be generated from the described experiments to provide a clear comparison of the efficacy of this compound across different cancer cell lines.

Cell LineIC50 (µM) after 48hApoptosis (%) at IC50p-Akt/Akt Ratio (Fold Change)
MCF-715.235.40.4
A54922.828.10.6
PC-318.542.30.3

Conclusion

While the direct investigation of this compound in cancer research is currently limited, its structural similarity to compounds with known anti-cancer properties provides a strong rationale for its exploration. The protocols and hypothesized mechanisms outlined in this document offer a foundational framework for researchers to begin to elucidate the potential of this compound as a novel therapeutic agent in oncology. Further studies are warranted to validate these hypotheses and to explore the in vivo efficacy and safety of this compound.

References

Due to the nascent stage of research on this compound in the context of cancer, direct citations are not available. The protocols and mechanistic hypotheses presented are based on established methodologies and the known activities of structurally related compounds. For further reading on the topics discussed, please refer to standard cell biology and cancer research literature.

In vivo experimental design using 4-Chloro-2-phenoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vivo Experimental Design Using 4-Chloro-2-phenylphenol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments using 4-Chloro-2-phenylphenol. Recognizing the compound's known biocidal properties and potential for other biological activities, this guide moves beyond a rigid template to offer a logical, causality-driven framework for preclinical investigation. We will cover essential preliminary steps, including compound characterization and formulation, foundational toxicology studies, and detailed protocols for evaluating antimicrobial and anti-inflammatory efficacy in established murine models. The protocols are designed as self-validating systems, incorporating critical controls and clear endpoints. All recommendations are grounded in authoritative guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure scientific integrity, rigor, and ethical conduct.

Introduction: Rationale and Strategic Considerations

4-Chloro-2-phenylphenol (CAS 607-12-5) is a chlorinated phenolic compound recognized for its use as a biocide.[1] Its structural similarity to other phenolic compounds suggests a potential spectrum of biological activities worth exploring for therapeutic or topical applications. However, the translation from in vitro data to a complex biological system necessitates meticulously designed in vivo studies.[2][3]

The primary challenge in designing these experiments is the scarcity of publicly available in vivo data for this specific molecule. Therefore, our approach must be built from the ground up, starting with fundamental safety assessments before proceeding to efficacy evaluation. This guide provides the strategic framework and detailed protocols to navigate this process, ensuring that the generated data is both reliable and ethically sound.

A Note on Chemical Identity: It is crucial to distinguish 4-Chloro-2-phenylphenol from similar-sounding compounds such as 4-Chloro-2-aminophenol, which has been studied for its carcinogenic potential, and Chloroxylenol, a common antiseptic.[4][5] This guide specifically addresses 4-Chloro-2-phenylphenol.

The overarching goal of any preclinical study is to answer a specific question with the highest degree of scientific rigor.[2] This principle is the foundation of the experimental workflows detailed herein.

Section 1: Compound Characterization and Pre-formulation

Before any animal is dosed, the test article must be thoroughly characterized. The success of an in vivo study is critically dependent on the quality of the compound and the suitability of its formulation.

1.1. Physicochemical Properties

Verifying the identity, purity, and properties of 4-Chloro-2-phenylphenol is the mandatory first step.

PropertyValueSource
IUPAC Name 4-chloro-2-phenylphenolPubChem CID 11827[1]
CAS Number 607-12-5PubChem CID 11827[1]
Molecular Formula C₁₂H₉ClOPubChem CID 11827[1]
Molecular Weight 204.65 g/mol PubChem CID 11827[1]
Solubility Insoluble in waterPubChem CID 7
Known Uses Biocide, DisinfectantHaz-Map[1]
Safety Note Potential endocrine disruptorNORMAN Suspect List[1]

1.2. Formulation Strategy for a Poorly Soluble Compound

The poor aqueous solubility of 4-Chloro-2-phenylphenol is a significant hurdle for in vivo administration.[6] The choice of formulation vehicle is critical and depends entirely on the intended route of administration. An inappropriate vehicle can lead to poor bioavailability, local irritation, or even direct toxicity, confounding experimental results.[7][8][9][10]

Administration RouteFormulation StrategyKey Considerations
Topical Ointment/Cream: Suspend micronized powder in a non-irritating base (e.g., Aquaphor, petrolatum).Ensure uniform particle distribution. The base must be inert and not affect the skin barrier or test endpoint.
Solution/Suspension: Dissolve or suspend in a vehicle like propylene glycol, ethanol, or a mixture, potentially with surfactants.Vehicle must be tested alone as a control group to rule out inflammatory or antimicrobial effects.
Oral (Gavage) Suspension: Micronize the compound and suspend in an aqueous vehicle with a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80).Particle size affects dissolution rate and absorption. Ensure stability of the suspension throughout the dosing period.
Intraperitoneal (IP) Solubilization/Suspension: Dissolve in a biocompatible solvent like DMSO, then dilute with saline or corn oil.DMSO concentration should be minimized (<10%) to avoid toxicity. A fine suspension in a vehicle like corn oil is often preferred.

Section 2: Foundational In Vivo Toxicology Assessment

It is unethical and scientifically unsound to proceed to efficacy studies without first establishing a basic safety profile. These initial studies determine the dose ranges for subsequent experiments. All toxicology studies should be designed in accordance with OECD guidelines to ensure data quality and international acceptance.[11][12][13]

2.1. Protocol: Acute Oral Toxicity - Acute Toxic Class Method (Adapted from OECD Guideline 423)

This protocol provides a robust method to estimate the acute toxicity of a substance with a minimal number of animals.[14]

  • Objective: To determine the dose range of 4-Chloro-2-phenylphenol that causes mortality or evident toxicity after a single oral dose.

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Females are often used as they can be slightly more sensitive.[15]

  • Groups (Stepwise Procedure):

    • Starting Dose Group (n=3): 300 mg/kg (A default starting point for compounds with unknown toxicity).

    • Vehicle Control Group (n=3): Vehicle only (e.g., 0.5% CMC with 0.1% Tween 80).

  • Methodology:

    • Fast animals overnight (with access to water).

    • Prepare the formulation of 4-Chloro-2-phenylphenol immediately before dosing. Ensure homogeneity.

    • Administer a single dose by oral gavage. Volume should not exceed 10 mL/kg.

    • Observe animals closely for the first 4 hours, then periodically for 14 days. Record all clinical signs (e.g., changes in fur, posture, activity, breathing) and mortality.

    • Record body weight on Days 0, 7, and 14.

    • At day 14, perform a gross necropsy on all surviving animals.

  • Progression Logic:

    • If 2-3 animals die at 300 mg/kg: The next step uses a lower dose (e.g., 50 mg/kg).

    • If 0-1 animals die at 300 mg/kg: The next step uses a higher dose (2000 mg/kg).

    • A limit test at 2000 mg/kg can be performed if low toxicity is expected.[14]

  • Endpoint: Estimation of the LD₅₀ and identification of clinical signs of toxicity to inform dose selection for efficacy studies.

2.2. Protocol: Dermal Irritation/Corrosion Study (Adapted from OECD Guideline 404)

For a compound with potential topical application, assessing skin irritation is mandatory.

  • Objective: To assess the potential of 4-Chloro-2-phenylphenol to cause skin irritation.

  • Animal Model: Albino rabbits (n=1-3).

  • Methodology:

    • Twenty-four hours before the test, clip the fur from a small area (~6 cm²) on the animal's back.

    • Apply 0.5 g of the test substance (moistened with a small amount of water or formulated in a base) to the clipped skin under a gauze patch.

    • Prepare a control site with the vehicle/base only.

    • After a 4-hour exposure period, remove the patch and wash the area.

    • Score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-patch removal.

  • Endpoint: A graded score based on the Draize scale to classify the compound as irritating or non-irritating.

Section 3: In Vivo Efficacy Models

Based on the characterization of 4-Chloro-2-phenylphenol as a biocide, we propose two primary efficacy hypotheses. The experimental design must be robust, including appropriate controls to ensure that any observed effect is due to the test article.[16][17]

Hypothesis 1: The compound possesses topical antimicrobial activity.

Animal models are essential for bridging the gap between in vitro antimicrobial susceptibility and clinical effectiveness, as they incorporate host factors.[18][19][20][21]

3.1. Protocol: Murine Model of Full-Thickness Dermal Infection

This model is highly relevant for testing topical agents against common skin pathogens like Staphylococcus aureus.

  • Objective: To evaluate the efficacy of a topical formulation of 4-Chloro-2-phenylphenol in reducing the bacterial load in an infected wound.

  • Animal Model: Male or female BALB/c mice (6-8 weeks old).

  • Experimental Groups (n=8-10 per group):

    • Vehicle Control: Infected, treated with ointment base only.

    • Test Article Group (Low Dose): Infected, treated with X% 4-Chloro-2-phenylphenol.

    • Test Article Group (High Dose): Infected, treated with Y% 4-Chloro-2-phenylphenol. (Doses X and Y are informed by toxicology studies).

    • Positive Control: Infected, treated with a standard topical antibiotic (e.g., Mupirocin 2% ointment).

    • (Optional) Naive Control: Uninjured, untreated.

  • Methodology:

    • Anesthetize the mouse and shave a small area on the dorsum.

    • Create a standardized full-thickness wound using a 6-mm dermal biopsy punch.

    • Inoculate the wound with a clinically relevant strain of S. aureus (e.g., 10⁶ CFU in 10 µL).

    • Wait 24 hours to allow the infection to establish.

    • Begin topical treatment. Apply a standardized amount (e.g., 20 mg) of the assigned formulation twice daily for 3-5 days.

    • At the end of the treatment period, euthanize the animals.

    • Excise the wound tissue using an 8-mm biopsy punch.

    • Homogenize the tissue in sterile saline, perform serial dilutions, and plate on appropriate agar to quantify the bacterial load (CFU/gram of tissue).

  • Primary Endpoint: Reduction in bacterial bioburden (log₁₀ CFU/g tissue) compared to the vehicle control group.

  • Secondary Endpoints: Wound size measurements, clinical scores of inflammation.

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Establishment cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis P1 Animal Acclimatization (7 days) P2 Anesthesia & Shaving P1->P2 P3 Create 6-mm Dermal Wound P2->P3 I1 Inoculate Wound (e.g., S. aureus) P3->I1 I2 Allow Infection to Establish (24 hours) I1->I2 T1 Randomize into Groups (Vehicle, Test, Positive) I2->T1 T2 Apply Topical Treatment (Twice Daily, 3-5 Days) T1->T2 T3 Monitor Animal Health & Humane Endpoints T2->T3 E1 Euthanasia & Wound Excision T3->E1 E2 Tissue Homogenization E1->E2 E3 Serial Dilution & Plating E2->E3 E4 Quantify Bacterial Load (CFU/g tissue) E3->E4

Caption: Simplified overview of the acute inflammatory cascade.

Section 4: Data Analysis and Interpretation

  • Antimicrobial Study: Bacterial counts (CFU/g) should be log-transformed before analysis to normalize the data. Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

  • Anti-inflammatory Study: Ear punch weight differences should be compared using a one-way ANOVA with a suitable post-hoc test. Calculate the percent inhibition for each group: % Inhibition = [ (Edema_vehicle - Edema_treated) / Edema_vehicle ] * 100

  • Integrating Results: The final step is to synthesize the data. Does the compound show efficacy at doses that are well-tolerated? A compound that is highly effective but shows signs of toxicity at the same dose has a poor therapeutic index and may not be a viable candidate for further development.

Conclusion and Future Directions

This guide provides a foundational framework for conducting the initial in vivo evaluation of 4-Chloro-2-phenylphenol. By starting with thorough characterization and safety assessments, researchers can design meaningful efficacy studies that yield robust and interpretable data. Positive results from these screening models would justify more advanced studies, such as:

  • Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Chronic toxicity studies: To assess safety over longer exposure periods.

  • Mechanism of action studies: To explore the specific molecular targets of its antimicrobial or anti-inflammatory effects.

Adherence to these principles of rigorous, ethically-grounded experimental design will ensure that preclinical research on 4-Chloro-2-phenylphenol and similar compounds is both productive and translatable.

References

  • Vertex AI Search. (n.d.). 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. Retrieved February 7, 2026.
  • Bliss Industries. (n.d.). 4-Chloro-2-Amino Phenol & API Chemicals. Retrieved February 7, 2026.
  • National Institutes of Health. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents.... Retrieved February 7, 2026, from [Link]

  • Ainfo Inc. (2025). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. Retrieved February 7, 2026.
  • Google Patents. (n.d.). CN113429268A - Synthetic method of 4-phenoxyphenol.
  • Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA)
  • PubChem. (n.d.). 4-chloro-2-methylphenol. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-2-phenylphenol. Retrieved February 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). chloroxylenol, 88-04-0. Retrieved February 7, 2026, from [Link]

  • European Chemicals Agency. (n.d.). 5-chloro-2-(4-chlorphenoxy)phenol (DCPP) - Substance Information. Retrieved February 7, 2026, from [Link]

  • Nova International. (2025). 4 Chloro 2 Amino Phenol (4 CAP). Retrieved February 7, 2026.
  • Shreeji Industries. (n.d.). 4-Chloro-2-Amino Phenol. Retrieved February 7, 2026.
  • CIR Report Data Sheet. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved February 7, 2026.
  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved February 7, 2026.
  • National Institutes of Health. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs. Retrieved February 7, 2026, from [Link]

  • PubMed. (2024). In vivo permeation of 2-phenoxyethanol in human skin. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances.... Retrieved February 7, 2026, from [Link]

  • ASM Journals. (n.d.). Animal models in the evaluation of antimicrobial agents. Retrieved February 7, 2026.
  • National Toxicology Program. (2001). OECD Test Guideline 423. Retrieved February 7, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved February 7, 2026.
  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved February 7, 2026, from [Link]

  • PubMed. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs.... Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2023). Designing an In Vivo Preclinical Research Study. Retrieved February 7, 2026.
  • AMR.Solutions. (2020). FDA Workshop: Animal Models To Support Antibacterial Development. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. Retrieved February 7, 2026.
  • Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Retrieved February 7, 2026.
  • U.S. Food and Drug Administration. (2017). Animal models to test the safety and efficacy of novel antibacterials against Acinetobacter baumannii. Retrieved February 7, 2026.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved February 7, 2026, from [Link]

  • Future4200. (n.d.).
  • PubMed. (n.d.). In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes.... Retrieved February 7, 2026, from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). Animal models in the evaluation of antimicrobial agents. Retrieved February 7, 2026, from [Link]

  • International Journal of Advances in Pharmacy and Biotechnology. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved February 7, 2026.
  • ResearchGate. (2024). Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics. Retrieved February 7, 2026.
  • Auxilife. (2025).
  • ModernVivo. (2025). Tackling In Vivo Experimental Design. Retrieved February 7, 2026.
  • PubMed. (2006). Formulation of poorly water-soluble drugs for oral administration.... Retrieved February 7, 2026, from [Link]

  • PubMed. (1990). Animal models as predictors of the safety and efficacy of antibiotics. Retrieved February 7, 2026, from [Link]

  • European Commission. (2016). Opinion on Phenoxyethanol. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. Retrieved February 7, 2026, from [Link]

Sources

Application Notes and Protocols for Cell Viability Assays of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Phenolic Compounds in Cell Viability Assays

Phenolic compounds, a diverse group of secondary metabolites found in plants, are of significant interest in drug discovery and development due to their well-documented antioxidant, anti-inflammatory, and anticancer properties.[1][2] Accurately assessing their cytotoxic or cytoprotective effects is a cornerstone of preclinical research. However, the inherent chemical properties of phenolic compounds present unique challenges to common cell viability assays. Many of these compounds are colored, possess intrinsic fluorescence, and have strong reducing capabilities, all of which can directly interfere with the detection methods of standard assays, leading to erroneous results.[3][4]

This guide provides a comprehensive overview of these challenges and offers detailed protocols and best practices to ensure the scientific integrity of cell viability data when studying phenolic compounds. We will explore the mechanisms of common assays, detail potential interferences, and provide a validated protocol for the recommended ATP-based luminescent assay, which is less prone to such artifacts.[5][6]

Pillar 1: Understanding Assay Mechanisms and Potential Interferences

The majority of cell viability assays are indirect measures of cell health, relying on the metabolic activity of living cells.[7][8] Understanding the principle of each assay is critical to identifying potential interferences from the physicochemical properties of phenolic compounds.

Tetrazolium Salt-Based Assays (MTT, MTS, XTT, WST-1)
  • Mechanism: These colorimetric assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[7] The amount of formazan produced is proportional to the number of viable cells.

  • Interference from Phenolic Compounds:

    • Direct Reduction: Many phenolic compounds are potent antioxidants and can directly reduce the tetrazolium salt, leading to a false-positive signal (increased viability) even in the absence of viable cells.[9]

    • Colorimetric Interference: The inherent color of many phenolic extracts can overlap with the absorbance spectrum of the formazan product, leading to inaccurate readings.[8]

    • Precipitation: The MTT assay, in particular, requires a solubilization step for the formazan crystals.[5] Some phenolic compounds can interfere with this process or precipitate with the formazan, affecting the final absorbance reading.

Resazurin (alamarBlue)-Based Assays
  • Mechanism: This fluorometric or colorimetric assay uses the blue, weakly fluorescent dye resazurin, which is reduced by intracellular reductases in viable cells to the pink, highly fluorescent resorufin.[10][11]

  • Interference from Phenolic Compounds:

    • Autofluorescence: Many phenolic compounds are naturally fluorescent and their emission spectra can overlap with that of resorufin, causing a false-positive signal.

    • Direct Reduction: Similar to tetrazolium salts, the antioxidant properties of phenolic compounds can lead to the chemical reduction of resazurin, independent of cellular metabolic activity.[12][13]

ATP-Based Luminescent Assays
  • Mechanism: This assay quantifies the amount of adenosine triphosphate (ATP), the primary energy currency of the cell.[14][15] The principle relies on the ATP-dependent enzymatic reaction of luciferase, which produces light (luminescence).[16] In this assay, a reagent is added to lyse the cells and release ATP, which then fuels the luciferase reaction. The resulting luminescent signal is directly proportional to the number of viable cells.[14]

  • Advantages for Phenolic Compound Studies:

    • Reduced Interference: ATP-based assays are generally less susceptible to interference from colored or fluorescent compounds because the signal is luminescent, not colorimetric or fluorescent.[6][16]

    • High Sensitivity and Speed: These assays are highly sensitive, capable of detecting a small number of cells, and the signal develops rapidly, often within 10 minutes.[5]

Pillar 2: Self-Validating Experimental Design: The Importance of Controls

To ensure the trustworthiness of your data, a robust set of controls is non-negotiable when working with phenolic compounds. These controls help to identify and account for any non-biological effects of the compounds on the assay reagents.

Mandatory Controls for All Assays:
  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the phenolic compound.[17][18] This accounts for any solvent-induced cytotoxicity.

  • No-Cell Control (Blank): Culture medium without cells. This helps to determine the background signal.

  • Compound-Only Control (in medium): The phenolic compound in cell-free culture medium. This is crucial for detecting any direct interaction between the compound and the assay reagent (e.g., direct reduction of MTT or resazurin).

  • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

G cluster_experiment Experimental Wells cluster_controls Control Wells Cells + Phenolic Compound Cells + Phenolic Compound Data Analysis Data Analysis Cells + Phenolic Compound->Data Analysis Cells + Vehicle Vehicle Control Cells + Vehicle->Data Analysis Medium Only No-Cell Control Medium Only->Data Analysis Medium + Phenolic Compound Compound-Only Control Medium + Phenolic Compound->Data Analysis

Caption: Essential Controls for Cell Viability Assays with Phenolic Compounds.

Pillar 3: Authoritative Grounding and Detailed Protocol

Based on its robustness and reduced susceptibility to interference, the ATP-based luminescent assay is the recommended method for determining the cell viability of phenolic compounds.

Detailed Protocol: ATP-Based Luminescent Cell Viability Assay

This protocol is a general guideline. Always refer to the specific instructions provided with your commercial ATP assay kit.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Phenolic compound stock solution

  • Vehicle (solvent for phenolic compound)

  • White, opaque 96-well microplates (for luminescence assays)

  • ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a white, opaque 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[17]

  • Treatment with Phenolic Compound: a. Prepare serial dilutions of the phenolic compound in culture medium from the stock solution. The final concentration of the vehicle should be non-toxic to the cells (typically <0.5%). b. Carefully remove the medium from the wells and add 100 µL of the diluted phenolic compound to the respective wells in triplicate. c. Include the mandatory controls as described in Pillar 2. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • ATP Assay Reagent Addition: a. Equilibrate the ATP assay reagent to room temperature before use. b. Add a volume of the ATP reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Measurement: a. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16] b. Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the average luminescence value of the "No-Cell Control" from all other wells.

  • Correct for any direct effect of the compound on the assay by subtracting the average luminescence of the "Compound-Only Control" from the experimental wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) x 100

  • Plot a dose-response curve of cell viability versus phenolic compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

G A Seed Cells in 96-well Plate B Incubate 24h for Attachment A->B C Treat with Phenolic Compound & Controls B->C D Incubate for Desired Exposure Time C->D E Add ATP Assay Reagent D->E F Mix to Lyse Cells E->F G Incubate 10 min at RT F->G H Measure Luminescence G->H

Caption: Workflow for ATP-Based Luminescent Cell Viability Assay.

Data Presentation: A Comparative Overview

Assay TypePrincipleAdvantages for Phenolic CompoundsDisadvantages for Phenolic Compounds
Tetrazolium (MTT, MTS) Enzymatic reduction to colored formazanWidely used and establishedProne to interference from colored and reducing compounds[7][8]
Resazurin (alamarBlue) Enzymatic reduction to fluorescent resorufinHigh sensitivityProne to interference from fluorescent and reducing compounds[10][12]
ATP-Based Luciferase-mediated luminescence from ATPLow interference, high sensitivity, fast[5][16]Higher cost compared to colorimetric assays

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High background in compound-only control The phenolic compound is directly reacting with the assay reagent.Switch to an assay with a different detection principle (e.g., from a tetrazolium to an ATP-based assay).
Increased viability at high compound concentrations The compound's antioxidant properties are enhancing the signal (false positive).Perform a compound-only control to quantify the interference and consider using an ATP-based assay.
High variability between replicate wells Uneven cell seeding, edge effects, or compound precipitation.Ensure proper cell suspension before seeding, use outer wells for media only, and check compound solubility in the culture medium.
Low signal-to-noise ratio Suboptimal cell number or incubation time.Optimize cell seeding density and assay incubation time for your specific cell line.[19]

Conclusion

The accurate determination of cell viability is paramount when evaluating the biological activity of phenolic compounds. Due to their inherent chemical properties, these compounds can significantly interfere with common metabolic assays like MTT and resazurin. By understanding the principles of these assays, implementing a comprehensive set of controls, and utilizing less susceptible methods such as the ATP-based luminescent assay, researchers can generate reliable and reproducible data. This rigorous approach is essential for advancing our understanding of the therapeutic potential of phenolic compounds in drug discovery and development. It is often advisable to use more than one cell viability assay to obtain reliable results.[20]

References

  • Promega Corporation. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo.
  • Abcam. (n.d.). Cell viability assays.
  • Sigma-Aldrich. (n.d.). Phenolic Compounds Assay Kit (MAK365) - Technical Bulletin.
  • MDPI. (n.d.). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays.
  • RE-Place. (n.d.). ATP cell viability assay.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • MDPI. (n.d.). Dietary Polyphenols Curcumin and Resveratrol Exert Selective Anticancer Effects in Melanoma Cells.
  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • ResearchGate. (2017). MTT cell viability assay for ethanolic extract of polyphenols,....
  • Canvax. (2023, March 21). DATA SHEET Resazurin cell viability assay.
  • ResearchGate. (n.d.). Effect of phenolic compounds on cell viability/proliferation.
  • National Center for Biotechnology Information. (n.d.). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example.
  • National Center for Biotechnology Information. (n.d.). Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro.
  • Promega Corporation. (n.d.). ATP Assays | What is an ATP Assay?.
  • National Center for Biotechnology Information. (2023, February 23). A New Method to Determine Antioxidant Activities of Biofilms Using a pH Indicator (Resazurin) Model System.
  • ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays.
  • MDPI. (2024, November 26). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability.
  • ResearchGate. (2015, December 22). Can anyone suggest me for MTT assay which method of plant extract dilution is good?.
  • MDPI. (2024, March 28). Metabolomics Characterization of Phenolic Compounds in Colored Quinoa and Their Relationship with In Vitro Antioxidant and Hypoglycemic Activities.
  • Creative Bioarray. (n.d.). ATP Cell Viability Assay.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
  • ResearchGate. (2025, October 13). A New Method to Determine Antioxidant Activities of Biofilms Using a pH Indicator (Resazurin) Model System.
  • Journal of Reports in Pharmaceutical Sciences. (2017, July 30). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Biocompare. (n.d.). ATP Assay.
  • National Center for Biotechnology Information. (2023, March 24). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil.

Sources

Use of 4-Chloro-2-phenoxyphenol in the synthesis of pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-2-phenoxyphenol in Pharmaceutical Scaffold Synthesis

Executive Summary

This compound (CAS: 3380-58-3), a halogenated diphenyl ether, represents a "privileged structure" in medicinal chemistry. Its lipophilic biaryl scaffold mimics the thyroxine core and key bioactive metabolites, making it a critical building block for antimicrobial agents (Triclosan analogs), non-steroidal anti-inflammatory drugs (NSAIDs) , and fibrate-class lipid modulators .

This Application Note details the high-purity synthesis of this compound and its downstream conversion into two distinct active pharmaceutical ingredient (API) classes: 1,3,4-oxadiazole GABA ligands and phenoxyacetic acid derivatives (PPAR agonists). Emphasis is placed on controlling regioselectivity and preventing the formation of toxic polychlorinated dibenzo-p-dioxins (PCDDs).

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 3380-58-3
Molecular Formula C₁₂H₉ClO₂
Molecular Weight 220.65 g/mol
Appearance White to off-white crystalline solid
Melting Point 76–78 °C
Solubility Soluble in Ethanol, DCM, DMSO; Insoluble in Water
Key Hazard Precursor to dioxins if heated >180°C in alkaline conditions

Upstream Protocol: Regioselective Synthesis

Objective: Synthesize high-purity this compound from 2-phenoxyphenol while minimizing the 6-chloro isomer.

Mechanism: Electrophilic aromatic substitution. The hydroxyl group at position 1 is a stronger activator than the phenoxy group at position 2, directing the incoming chlorine to the ortho (6) or para (4) position. Steric hindrance from the phenoxy group favors the para (4) position.

Materials
  • Precursor: 2-Phenoxyphenol (99%)

  • Reagent: Sulfuryl Chloride (SO₂Cl₂) - Preferred over Cl₂ gas for stoichiometry control.

  • Solvent: Dichloromethane (DCM) - anhydrous.

  • Catalyst: Diisopropylamine (0.1 eq) - Enhances para-selectivity.

Step-by-Step Methodology
  • Preparation: Charge a 3-neck round-bottom flask with 2-phenoxyphenol (10.0 g, 53.7 mmol) and DCM (100 mL) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Critical: Low temperature suppresses polychlorination.

  • Addition: Add Diisopropylamine (0.54 g, 5.3 mmol). Then, add Sulfuryl Chloride (7.97 g, 59.0 mmol) dropwise over 60 minutes.

    • Note: Evolution of SO₂ and HCl gas will occur. Vent to a scrubber containing NaOH.

  • Reaction: Stir at 0–5 °C for 2 hours, then allow to warm to room temperature (20–25 °C) for 1 hour. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

  • Quench: Quench with water (50 mL). Separate the organic layer.[1]

  • Wash: Wash the organic layer with 5% NaHCO₃ (2 x 50 mL) to remove acid traces, then with Brine (50 mL).

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from n-Hexane/Ethanol (9:1).

    • Yield Target: 85–90%

    • Purity Target: >98% (HPLC)

Downstream Application A: Synthesis of Fibrate-Like PPAR Agonists

Context: Diphenyl ether acids are bioisosteres of fibrates (e.g., Clofibrate), acting as PPARα agonists for lipid regulation.

Workflow Diagram (DOT)

G Start 4-Chloro-2- phenoxyphenol Inter Intermediate: Ethyl Ester Start->Inter Williamson Ether Synthesis (Reflux) Reagent Ethyl Bromoacetate + K2CO3 Reagent->Inter Product API Candidate: (4-Chloro-2-phenoxyphenoxy) acetic acid Inter->Product Saponification Hydrolysis LiOH / THF Hydrolysis->Product

Figure 1: Synthetic route for converting the phenol scaffold into a lipid-regulating carboxylic acid.

Protocol
  • Alkylation: Dissolve this compound (1 eq) in Acetone. Add anhydrous K₂CO₃ (2.5 eq) and Ethyl Bromoacetate (1.2 eq). Reflux for 6 hours.

  • Isolation: Filter inorganic salts. Evaporate solvent.[2] Partition residue between Ethyl Acetate and Water.

  • Hydrolysis: Dissolve the ester intermediate in THF:Water (1:1). Add LiOH (2 eq). Stir at RT for 4 hours.

  • Acidification: Acidify with 1N HCl to pH 2. Precipitate the free acid.

  • Result: A lipophilic acid candidate ready for PPAR binding assays.

Downstream Application B: Synthesis of 1,3,4-Oxadiazole GABA Ligands

Context: As described in recent medicinal chemistry literature [1], the 4-chloro-2-phenoxy moiety is a critical pharmacophore for benzodiazepine receptor binding.

Protocol Overview
  • Carboxylation: Convert the phenol to 4-chloro-2-phenoxybenzoic acid (Note: This often requires a parallel route starting from 2,4-dichlorobenzoic acid + phenol, but can be accessed via triflation and carbonylation of the phenol if starting from the ether).

    • Alternative Direct Route: React this compound with Triflic Anhydride

      
       Aryl Triflate 
      
      
      
      Pd-catalyzed Carbonylation (CO, MeOH)
      
      
      Methyl Ester.
  • Hydrazide Formation: React the ester with Hydrazine Hydrate (NH₂NH₂·H₂O) in Ethanol (Reflux 8h).

  • Cyclization: React the hydrazide with an acyl chloride or CS₂/KOH to close the 1,3,4-oxadiazole ring.

Critical Quality Control: Dioxin Management

Safety Critical: The self-condensation of chlorophenoxyphenols can yield Polychlorinated Dibenzo-p-dioxins (PCDDs) via the Smiles Rearrangement followed by ring closure, especially under alkaline heat.

Self-Validating Safety Check:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 50% B to 95% B.

    • Detection: UV @ 280 nm (Phenol) and MS (SIM mode for Dioxin mass fragments).

  • Limit: < 0.1 ppm Dioxin equivalents.

References

  • Faizi, M. et al. (2012).[3] "Novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, ligands of GABAA/benzodiazepine receptor complex." Pharmacological Reports, 64(2). Link

  • International Labour Organization. (2024). "ICSC 1362 - this compound Safety Data." ILO/WHO International Chemical Safety Cards. Link

  • Cir-Safety. (2024).[4] "Safety Assessment of Amino-Cresol Derivatives." Cosmetic Ingredient Review. Link

  • RSC Publishing. (2014). "Synthesis of substituted benzo[b][1,4]oxazepine derivatives." Organic & Biomolecular Chemistry. Link

Sources

Quantitative Analysis of 4-Chloro-2-phenoxyphenol in Complex Matrices: Advanced Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of 4-Chloro-2-phenoxyphenol, a compound of interest in pharmaceutical synthesis and environmental monitoring. Given its potential role as a process intermediate or impurity, its accurate measurement in complex matrices such as wastewater, soil, and biological fluids is critical.[1][2][3] This document provides a deep dive into the causality of method selection, presenting detailed, field-proven protocols for sample preparation and analysis using state-of-the-art techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Each protocol is designed as a self-validating system, grounded in established analytical standards to ensure data integrity, trustworthiness, and reproducibility.

Introduction: The Analytical Challenge

This compound belongs to the class of substituted phenoxyphenols. Compounds in this family are significant as intermediates in the synthesis of pesticides and pharmaceuticals.[1][2][4] The quantification of such molecules often presents a significant analytical challenge, primarily due to:

  • Matrix Interference: Complex sample matrices contain a multitude of endogenous or exogenous compounds that can interfere with the analyte signal, leading to inaccurate quantification.[5]

  • Low Concentration Levels: As an impurity or a trace environmental contaminant, this compound is often present at very low concentrations (ng/L to µg/kg), requiring highly sensitive instrumentation.

  • Physicochemical Properties: The polar phenolic hydroxyl group can cause poor chromatographic peak shape (tailing) and low volatility, necessitating specific analytical strategies.[6]

This guide addresses these challenges by providing optimized protocols, from sample extraction to final analysis, enabling researchers to achieve accurate and reliable quantification.

Foundational Step: Robust Sample Preparation

The cornerstone of accurate quantification is the effective isolation of the target analyte from the sample matrix. The choice of extraction technique is dictated by the matrix's nature and the analyte's properties. The primary goal is to achieve high recovery of the analyte while minimizing co-extraction of interfering substances.

cluster_matrix Sample Matrix cluster_extraction Primary Extraction cluster_cleanup Concentration & Cleanup Aqueous Aqueous (Wastewater, Surface Water) SPE Solid-Phase Extraction (SPE) Aqueous->SPE Solid Solid (Soil, Sediment, Tissue) Solvent Solvent Extraction / QuEChERS Solid->Solvent Biological Biological Fluid (Plasma, Serum) LLE LLE / Protein Precipitation Biological->LLE Evap Evaporation & Reconstitution SPE->Evap Cleanup Further Cleanup (dSPE, etc.) Solvent->Cleanup LLE->Evap Final Final Extract for Analysis Evap->Final Cleanup->Evap

Caption: General workflow for sample preparation from complex matrices.

Protocol 2.1: Extraction from Aqueous Matrices via Solid-Phase Extraction (SPE)

Rationale: SPE is the gold standard for extracting non-volatile organic compounds from water. It offers high concentration factors and excellent cleanup.[7][8] For acidic phenols, a sorbent like styrene-divinylbenzene (SDB) or a polymeric reversed-phase material is effective. The sample is acidified to ensure the phenolic hydroxyl group is protonated (non-ionized), maximizing its retention on the nonpolar sorbent.

Step-by-Step Protocol:

  • Sample Preparation: Collect a 100-500 mL water sample. Acidify to pH 2-3 with sulfuric or hydrochloric acid. Add a surrogate standard if using isotope dilution.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2-3). Do not allow the cartridge to go dry.

  • Sample Loading: Pass the acidified water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5-10 mL of deionized water to remove salts and other polar interferences.

  • Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-20 minutes to remove residual water.

  • Elution: Elute the trapped this compound with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC analysis or derivatization solvent for GC analysis.

Protocol 2.2: Extraction from Solid Matrices (Soil, Sediment)

Rationale: This protocol uses a solvent extraction approach, similar to those used for phenoxy herbicides in soil.[9][10] An initial hydrolysis step can be included to release any bound residues, followed by extraction into an organic solvent.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 2-10 g of a homogenized soil sample into a centrifuge tube. Add surrogate standards.

  • Hydrolysis (Optional): Add 10 mL of HPLC-grade water and adjust the pH to >12 with potassium hydroxide (KOH) to hydrolyze potential esters. Allow to stand for 1-2 hours.[9]

  • Acidification & Extraction: Acidify the slurry to pH <2 with a strong acid. Add 10 mL of acetonitrile, cap tightly, and vortex vigorously for 1 minute.

  • Phase Separation (QuEChERS approach): Add QuEChERS salts (e.g., magnesium sulfate and sodium chloride), vortex again, and centrifuge at >3000 x g for 5 minutes.

  • Cleanup (dSPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (dSPE) tube containing a cleanup sorbent (e.g., C18 and PSA) to remove fatty acids and other interferences. Vortex and centrifuge.

  • Final Preparation: The resulting supernatant can be directly analyzed by LC-MS/MS or evaporated and reconstituted for other analyses.

Premier Analytical Technique: LC-MS/MS

Causality: For trace quantification in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior technique.[8] It provides an unmatched combination of sensitivity and selectivity, allowing for the detection of analytes at sub-ppb levels. The use of Multiple Reaction Monitoring (MRM) isolates the specific precursor-to-product ion transition for this compound, effectively eliminating matrix interference.[9] Furthermore, direct injection of the extract is possible without the need for chemical derivatization, simplifying the workflow.[11]

Sample Prepared Sample Extract HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Ionization Source (Negative ESI) HPLC->ESI Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->Q1 Q2 Collision Cell (Q2) (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data System (Quantification) Detector->Data

Caption: Analytical workflow for LC-MS/MS using MRM.

Protocol 3.1: LC-MS/MS Method Parameters
ParameterRecommended Condition
LC System UHPLC/HPLC System
Column Reversed-Phase C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold, and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Precursor (Q1): m/z 219.0 (for [M-H]⁻ of C₁₂H₉ClO₂) Product (Q3): Propose m/z 128.0 (chlorophenolate ion), m/z 93.0 (phenolate ion) - Requires empirical optimization
Collision Energy To be optimized for each transition.
Method Performance & Validation

A validated LC-MS/MS method for phenolic compounds should meet established criteria for reliability.[12]

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 10 ng/mL (in solution)
Limit of Quantification (LOQ) 0.5 - 25 ng/mL (in solution)
Accuracy (Recovery) 80 - 120% in spiked matrix samples
Precision (RSD%) < 15% for intra-day and inter-day measurements

Alternative Technique: GC-MS with Derivatization

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely available technique for analyzing semi-volatile compounds. However, the direct analysis of phenols by GC is problematic due to the polar hydroxyl group, which can lead to peak tailing and poor sensitivity. Chemical derivatization is essential to convert the polar -OH group into a less polar, more volatile, and thermally stable ether or ester, significantly improving chromatographic performance.[6][13]

Sample Prepared Sample Extract Deriv Derivatization (e.g., Silylation) Sample->Deriv GC GC Separation (Capillary Column) Deriv->GC MS Mass Spectrometer (Ionization & Mass Analysis) GC->MS Data Data System (Quantification) MS->Data

Caption: Analytical workflow for GC-MS with mandatory derivatization.

Protocol 4.1: Derivatization with Acetic Anhydride

Rationale: Acetylation is a robust method to derivatize phenols. It is rapid and the resulting acetylated esters are stable and exhibit excellent chromatographic properties.[14]

Step-by-Step Protocol:

  • Transfer the reconstituted sample extract (in a non-protic solvent like hexane or toluene) to a micro-reaction vial.

  • Add 50 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).

  • Cap the vial tightly and heat at 60-70 °C for 20-30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

Protocol 4.2: GC-MS Method Parameters
ParameterRecommended Condition
GC System Gas Chromatograph with Autosampler
Column Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 80°C, hold 1 min, ramp at 10-15°C/min to 300°C, hold 5 min.
MS System Single Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of the derivatized analyte.

Method Comparison

The selection of an analytical method depends on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation.

FeatureLC-MS/MSGC-MSHPLC-UV
Sensitivity Excellent (ng/L to pg/L)Very Good (µg/L to ng/L)Moderate (mg/L to µg/L)
Selectivity ExcellentGood to Very GoodModerate
Derivatization Not requiredRequired Optional (for sensitivity enhancement)
Sample Throughput HighModerateHigh
Matrix Tolerance HighModerateLow to Moderate
Instrumentation Cost HighModerateLow
Best Application Trace quantification, complex matricesRoutine analysis, confirmationScreening, quality control (higher conc.)

Conclusion

The reliable quantification of this compound in challenging matrices is achievable with a well-designed analytical strategy. For ultimate sensitivity and selectivity, LC-MS/MS is the recommended methodology, offering a streamlined workflow without the need for derivatization. GC-MS provides a robust and reliable alternative, provided an effective derivatization step is incorporated to ensure good chromatographic performance. The choice of method should be guided by the specific analytical objectives, regulatory requirements, and the complexity of the sample matrix. All methods require careful validation to ensure the generation of trustworthy and defensible data.

References

  • CN113429268A - Synthetic method of 4-phenoxyphenol - Google P
  • US4355186A - Process for the preparation of 4-phenoxy-phenols - Google P
  • US4355189A - Process for the preparation of 4-phenoxyphenols - Google P
  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC - NIH. (2021). (URL: [Link])

  • 5-chloro-2-(4-chlorphenoxy)phenol (DCPP) - Substance Information - ECHA - European Union. (URL: [Link])

  • 4-Chloro-2-Nitro phenol Manufacturer - Shreeji Industries. (URL: [Link])

  • ANALYTICAL METHOD SUMMARIES - Eurofins. (2022). (URL: [Link])

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337 - eConference.io. (URL: [Link])

  • Determination of Chlorophenols in water by LC-MS/MS. Case study. (URL: [Link])

  • GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples - ResearchGate. (URL: [Link])

  • (PDF) Determination of (4-chloro-2-methyl-phenoxy)acetic acid residues in soil under cereal cultivation of winter wheat - ResearchGate. (URL: [Link])

  • (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry - ResearchGate. (URL: [Link])

  • Application News - Shimadzu. (URL: [Link])

  • Method 604: Phenols - U.S. Environmental Protection Agency. (URL: [Link])

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (URL: [Link])

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC. (URL: [Link])

  • Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (URL: [Link])

  • (PDF) GC-MS analysis of phenoxy herbicide residues from surface waters. - Academia.edu. (URL: [Link])

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-2-phenoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-phenoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists. My goal is to move beyond simple procedural lists and provide you with the causal understanding—the "why" behind the "how"—that is critical for successful and optimized synthesis. Here, we will dissect the common challenges encountered in the lab, offering field-tested solutions and foundational knowledge grounded in established chemical principles.

The synthesis of diaryl ethers, such as this compound, is a non-trivial transformation. The direct coupling of an aryl halide with a phenol requires overcoming a significant activation barrier. The most robust and widely adopted strategy for constructing this C-O bond is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. While modern palladium-catalyzed methods exist, the Ullmann-type reaction remains a powerful and cost-effective tool, particularly for specific substitution patterns.[1][2] This guide will focus primarily on optimizing the Ullmann synthesis, addressing the common pitfalls of this powerful reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the Ullmann-type condensation .[1] This involves the copper-catalyzed reaction between a phenoxide and an aryl halide. For this specific target, a common approach is the coupling of a phenoxide salt (e.g., potassium phenoxide) with 2,4-dichlorophenol. The copper catalyst, typically copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), is essential for facilitating the nucleophilic aromatic substitution required to form the diaryl ether bond.[3]

Q2: What are the primary starting materials for an Ullmann synthesis of this compound?

A2: The key building blocks are:

  • Aryl Halide: 2,4-Dichlorophenol is a logical and common choice. Aryl chlorides are generally less reactive than bromides or iodides, often necessitating higher reaction temperatures or the use of specialized ligands to achieve good conversion.[4]

  • Phenolic Component: Phenol is the corresponding coupling partner.

  • Base: A strong base is required to deprotonate the phenol, forming the reactive phenoxide nucleophile. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH).[5]

  • Copper Catalyst: Copper(I) salts are most common. It is crucial to use a high-purity source, as the quality of the catalyst can significantly impact reaction efficiency.

  • Ligand (Optional but Recommended): While classic Ullmann reactions can be run without a ligand, modern protocols almost always include one to improve solubility, accelerate the catalytic cycle, and allow for milder reaction conditions.[6] Common ligands include 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA).

Q3: What are the major safety considerations for this synthesis?

A3: Several safety precautions are critical:

  • High Temperatures: Ullmann reactions often require temperatures exceeding 150 °C. Use appropriate heating mantles, oil baths, and ensure glassware is free of defects.

  • High-Boiling Solvents: Solvents like dimethylformamide (DMF) or toluene are common.[5] These have specific health hazards and require handling in a well-ventilated fume hood.

  • Heavy Metal Catalyst: Copper compounds are toxic. Avoid inhalation of dust and skin contact. All waste containing copper must be disposed of according to institutional and environmental regulations.

  • Strong Bases: Handle strong bases like KOH and Cs₂CO₃ with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled, or the yield is consistently below 20%. What are the likely causes?

A: Low conversion is a classic Ullmann problem. The root cause often lies in one of four areas: catalyst activity, substrate reactivity, reaction conditions, or the presence of inhibitors.

  • Causality—The Catalyst: The active species in the reaction is a Cu(I) complex. If you are using an old bottle of CuI, it may have partially oxidized to the less active Cu(II). Similarly, the presence of moisture or oxygen can deactivate the catalyst. The main product you might be observing is a de-chlorinated starting material, which can arise from side reactions when the primary coupling pathway is inhibited.[7]

  • Causality—Substrate Reactivity: You are using an aryl chloride (2,4-dichlorophenol), which is the least reactive of the aryl halides for this coupling (I > Br > Cl).[3] Without proper optimization, particularly the use of a ligand, the reaction may simply be too sluggish to proceed to completion under your current conditions.

Q: How can I systematically improve my reaction yield?

A: To boost your yield, you must enhance the efficiency of the catalytic cycle. Here is a logical progression of troubleshooting steps:

  • Verify Reagent Quality: Use a fresh, high-purity source of your copper catalyst (e.g., CuI). Ensure your base (e.g., Cs₂CO₃) is anhydrous by drying it in a vacuum oven before use.

  • Introduce a Ligand: This is the single most impactful change you can make. A chelating ligand like 1,10-phenanthroline or DMEDA stabilizes the copper center, increases its solubility, and accelerates the rate-limiting steps of the catalytic cycle. This often allows for lower reaction temperatures and shorter reaction times.[6]

  • Ensure Inert & Anhydrous Conditions: The reaction is sensitive to oxygen and water. Assemble your reaction glassware hot from the oven, cool it under a stream of dry nitrogen or argon, and maintain a positive pressure of inert gas throughout the reaction. Use anhydrous solvents.

  • Optimize Temperature and Solvent: Aryl chlorides typically require higher temperatures (140-180 °C) than aryl bromides or iodides.[4] Ensure your solvent is appropriate for this temperature range (e.g., DMF, dimethyl sulfoxide [DMSO], or toluene). A common mistake is not reaching a high enough internal reaction temperature.

Problem Area 2: Pervasive Impurities

Q: My crude product shows multiple spots on the TLC plate that are not starting materials. What are these side products?

A: In an unsymmetrical Ullmann coupling, two main side reactions are common:

  • Reductive Dehalogenation: Your aryl halide (2,4-dichlorophenol) can be reduced to monochlorophenols or even phenol. This is often observed when the catalytic cycle is inefficient or if there are protic impurities in the reaction mixture.

  • Homocoupling: You may form symmetrical diaryl ethers (diphenoxy ether from phenol + phenol) or biphenyl-type products (from dichlorophenol + dichlorophenol). This becomes more prevalent if the rate of the desired cross-coupling is slow.

Q: How can I suppress the formation of these impurities?

A: Minimizing side reactions is a matter of optimizing the kinetics to favor the desired cross-coupling pathway.

  • Use a Ligand: As with improving yield, a good ligand will accelerate the cross-coupling, making it kinetically favorable over side reactions.

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the less expensive coupling partner, which is typically phenol. This ensures the complete consumption of the more valuable 2,4-dichlorophenol, simplifying purification.

  • Maintain a Strict Inert Atmosphere: Rigorously excluding oxygen is critical. Oxidative processes can damage the catalyst and lead to complex byproduct mixtures.

Problem Area 3: Challenging Purification

Q: The crude product is an oily mixture that is difficult to purify by column chromatography or recrystallization. What are the best practices?

A: Purification of chlorinated phenoxyphenols can be challenging due to their similar polarity to starting materials and byproducts.[8] A multi-step approach is often necessary.

  • Acid/Base Workup: After the reaction, a proper aqueous workup is crucial. First, filter the cooled reaction mixture through a pad of Celite to remove the insoluble copper catalyst and inorganic salts. Then, perform an extraction. Wash the organic layer with dilute HCl to remove any remaining basic ligand and then with aqueous NaOH or K₂CO₃. Your phenolic product will move into the aqueous basic layer, leaving non-acidic impurities (like homocoupled products) in the organic layer. Re-acidify the aqueous layer and extract your product back into an organic solvent (e.g., ethyl acetate). This acid/base extraction is a highly effective first-pass purification.

  • Column Chromatography: If impurities persist, silica gel chromatography is the next step. Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 98:2) and gradually increasing the polarity. The product is moderately polar, so it should elute well-separated from non-polar byproducts and highly polar baseline material.

  • Recrystallization: If you obtain a solid after chromatography, recrystallization can provide the final, high-purity material. A mixed solvent system, such as toluene/heptane or methanol/water, is often effective.

Data Presentation & Protocols
Table 1: Recommended Reaction Parameters for Ullmann Synthesis of this compound
ParameterRecommended ConditionRationale / Expert Notes
Aryl Halide 2,4-Dichlorophenol (1.0 eq)The primary substrate. Ensure high purity.
Phenol Phenol (1.2 eq)A slight excess helps drive the reaction to completion.
Base Cesium Carbonate (Cs₂CO₃, 2.0 eq)Highly effective base for Ullmann couplings due to its solubility. K₂CO₃ is a less expensive but often slower alternative.
Catalyst Copper(I) Iodide (CuI, 5-10 mol%)A reliable and common Cu(I) source. Use a fresh bottle.
Ligand 1,10-Phenanthroline (10-20 mol%)An excellent, robust ligand for accelerating C-O coupling. DMEDA is another effective option.
Solvent Toluene or DMF (anhydrous)Toluene is less toxic and allows for azeotropic removal of any trace water. DMF offers better solubility but is harder to remove.
Temperature 140-160 °C (Toluene) / 130-150 °C (DMF)Necessary to activate the less reactive aryl chloride. Monitor the internal reaction temperature.
Atmosphere Dry Argon or NitrogenAbsolutely essential to prevent catalyst deactivation and side reactions.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS until the 2,4-dichlorophenol is consumed.
Detailed Experimental Protocol: Ullmann Synthesis of this compound

Safety: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Reagents:

  • 2,4-Dichlorophenol (1.63 g, 10.0 mmol, 1.0 eq)

  • Phenol (1.13 g, 12.0 mmol, 1.2 eq)

  • Cesium Carbonate (6.52 g, 20.0 mmol, 2.0 eq)

  • Copper(I) Iodide (95 mg, 0.5 mmol, 5 mol%)

  • 1,10-Phenanthroline (180 mg, 1.0 mmol, 10 mol%)

  • Anhydrous Toluene (40 mL)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a 100 mL three-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: To the flask, add 2,4-dichlorophenol, phenol, cesium carbonate, copper(I) iodide, and 1,10-phenanthroline.

  • Solvent Addition & Degassing: Add the anhydrous toluene via syringe. Equip the flask with a reflux condenser under argon. Bubble argon through the stirred suspension for 15 minutes to degas the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (internal temperature of ~140-150 °C with a suitable oil bath) with vigorous stirring.

  • Monitoring: The reaction will turn from a pale suspension to a dark brown/green mixture. Monitor the reaction progress by taking small aliquots, quenching with dilute HCl, extracting with ethyl acetate, and analyzing by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is complete when the 2,4-dichlorophenol spot has been consumed (typically 18-24 hours).

  • Workup & Purification: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate (50 mL) and filter through a short plug of Celite to remove insoluble salts and the catalyst. Wash the Celite pad with additional ethyl acetate (2 x 20 mL). c. Transfer the combined filtrate to a separatory funnel. Wash with 1 M HCl (2 x 30 mL) to remove the ligand, followed by 2 M NaOH (3 x 40 mL). d. Crucial Step: Your product is phenolic and will be in the aqueous NaOH washes. Combine these basic aqueous layers. e. Cool the combined aqueous layer in an ice bath and slowly acidify to pH ~2 with concentrated HCl. f. Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Visualizations & Workflows
Ullmann Condensation Catalytic Cycle

This diagram illustrates the generally accepted mechanism for the copper-catalyzed formation of the diaryl ether bond. The ligand (L) plays a crucial role in stabilizing the copper intermediates and facilitating the key steps of oxidative addition and reductive elimination.

Ullmann_Mechanism CuI Cu(I)L₂ CuPhenoxide [L₂Cu(I)OAr']⁻ CuI->CuPhenoxide + Ar'O⁻ L3 Product Formation & Catalyst Regeneration Phenoxide Ar'O⁻ Phenoxide->CuPhenoxide CuIII [L₂Cu(III)(OAr')(Ar)]⁻ CuPhenoxide->CuIII + Ar-Cl L1 Catalyst Activation ArylHalide Ar-Cl ArylHalide->CuIII OxAdd Oxidative Addition CuIII->CuI Reductive Elimination Product Ar-O-Ar' CuIII->Product L2 Coupling RedElim Reductive Elimination Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep_glass Flame-Dry Glassware add_reagents Add Reagents & Catalyst prep_glass->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent degas Degas Mixture add_solvent->degas heat Heat to Reflux degas->heat monitor Monitor by TLC/LC-MS heat->monitor filter Filter (Celite) monitor->filter extract Acid/Base Extraction filter->extract concentrate Concentrate Crude extract->concentrate chrom Column Chromatography concentrate->chrom char Characterize Product (NMR, MS, mp) chrom->char

Caption: Step-by-step experimental workflow for synthesis.

Troubleshooting Decision Tree

When faced with a suboptimal result, use this logical guide to diagnose the problem and identify the most effective solution.

Troubleshooting_Tree start Reaction Outcome Unsatisfactory q1 Primary Issue? start->q1 low_yield Low Yield / No Reaction q1->low_yield Yield many_impurities Complex Mixture / Impurities q1->many_impurities Purity q2_yield Used a Ligand? low_yield->q2_yield q2_imp Inert Atmosphere? many_impurities->q2_imp sol_add_ligand SOLUTION: Add 10-20 mol% 1,10-Phenanthroline or DMEDA q2_yield->sol_add_ligand No q3_yield Inert Atmosphere? q2_yield->q3_yield Yes sol_inert SOLUTION: Ensure rigorous Ar/N₂ atmosphere. Use anhydrous solvents. q3_yield->sol_inert No q4_yield Reagent Quality? q3_yield->q4_yield Yes sol_reagents SOLUTION: Use fresh CuI catalyst. Dry base before use. q4_yield->sol_reagents Unsure / Old sol_inert2 SOLUTION: Improve degassing and maintain positive Ar/N₂ pressure to prevent oxidative side reactions. q2_imp->sol_inert2 No q3_imp Stoichiometry? q2_imp->q3_imp Yes sol_stoich SOLUTION: Use a 1.1-1.2x excess of the phenol component to drive consumption of the limiting aryl halide. q3_imp->sol_stoich 1:1 Ratio Used

Sources

Troubleshooting unexpected results in 4-Chloro-2-phenoxyphenol experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 4-Chloro-2-phenoxyphenol Experiments

Topic: this compound (CAS: 3380-58-3) Synonyms: 5-Chloro-2-hydroxydiphenyl ether; 2-Phenoxy-4-chlorophenol Document ID: TS-CPP-004 Last Updated: February 7, 2026

Executive Summary

This guide addresses critical experimental anomalies reported by researchers working with this compound. Due to its structural similarity to Triclosan and predioxins, this compound exhibits specific solubility constraints, isomeric impurity risks, and assay interference profiles. This document provides validated troubleshooting protocols for synthesis verification, handling, and biological assay optimization.

Part 1: Diagnostic Triage Matrix

Identify your issue below to jump to the relevant troubleshooting module.

Symptom Probable Cause Immediate Action
Extra peaks in HPLC (RT ~0.9-1.1x of main peak)Regioisomers (e.g., 5-chloro isomer) or polychlorinated byproducts.See Module 1: Purity & Isomers .
Precipitation in cell culture media"Crash-out" effect upon dilution from DMSO stocks.See Module 2: Solubility & Handling .
High Background/False Positives in HRP-based assaysRedox cycling or fluorescence quenching.See Module 3: Assay Interference .
Yellowing of solid/solution over timePhoto-oxidation or quinone formation.Store under N₂/Argon; Protect from light.

Module 1: Synthesis & Purity (The "Unknown Peak" Problem)

The Issue: Commercial or in-house synthesized this compound often contains impurities that co-elute in standard C18 protocols. The most common synthesis route (chlorination of 2-phenoxyphenol) is not perfectly regioselective.

Mechanistic Insight: The phenoxy group is an ortho/para director. While the hydroxyl group (OH) is a stronger director, steric hindrance and solvent effects can lead to chlorination at the 5-position (relative to OH) or multiple chlorinations, producing 4,5-dichloro-2-phenoxyphenol or predioxin intermediates .

Critical Risk: Under alkaline conditions and heat, 2-phenoxyphenols can cyclize to form chlorinated dibenzo-p-dioxins (CDDs).

Visualization: Impurity & Degradation Pathways

G Start 2-Phenoxyphenol (Starting Material) Target This compound (Target Compound) Start->Target Chlorination (Major Path) Isomer 5-Chloro isomer (Common Impurity) Start->Isomer Regio-error Dichlor 4,5-Dichloro byproduct (Over-chlorination) Target->Dichlor Excess Cl2 Dioxin Chlorinated Dibenzo-p-dioxin (Cyclization Risk) Target->Dioxin Heat/Alkaline (-HCl)

Caption: Synthesis pathway showing the origin of regioisomeric impurities and the potential risk of cyclization to dioxins under stress conditions.

Validated Analytical Protocol (HPLC)

To separate the 4-chloro target from the 5-chloro isomer, standard isocratic methods often fail. Use this gradient method:

ParameterCondition
Column C18 Phenyl-Hexyl or C18 End-capped (150 x 4.6 mm, 3-5 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid (pH ~2.5 suppresses ionization)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 30% B; 2-15 min: 30% → 85% B; 15-20 min: 85% B
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Phenol max) and 230 nm
Expected RT 4-Chloro elutes after the unchlorinated precursor but before dichloro- analogs.

Module 2: Solubility & Handling (The "Precipitation" Problem)

The Issue: Users report compound precipitation when diluting DMSO stocks into aqueous buffers (PBS, media), leading to erratic IC50 values.

Scientific Explanation: this compound is highly lipophilic (LogP ~3.4). It has extremely low water solubility (<10 mg/L). When a concentrated DMSO stock (e.g., 100 mM) is spiked into an aqueous buffer, the rapid change in solvent polarity causes "shock precipitation" of micro-crystals that are invisible to the naked eye but settle during incubation.

Solubility Reference Table
SolventSolubility Limit (Approx.)Notes
DMSO > 100 mMRecommended for stock solutions.
Ethanol > 50 mMGood alternative, but volatile.
PBS (pH 7.4) < 50 µMRisk Zone. Requires carrier (BSA/Cyclodextrin).
Culture Media < 20 µMProteins in serum (FBS) help solubilize up to ~50 µM.
Correct Dilution Protocol (The "Intermediate Step" Method)

Do NOT pipette 100 mM DMSO stock directly into 10 mL of media.

  • Prepare Stock: 100 mM in DMSO.

  • Intermediate Dilution: Dilute stock 1:100 into pure media without serum or into PBS to make a 1 mM working solution . Vortex immediately.

    • Note: If cloudy, sonicate for 30 seconds.

  • Final Dilution: Dilute the 1 mM working solution into the final assay volume to reach 10-50 µM.

  • Validation: Measure absorbance at 600 nm (turbidity check). OD > 0.01 indicates precipitation.

Module 3: Biological Assay Interference

The Issue: Inconsistent results in cell viability (MTT/WST) or enzymatic assays (HRP-based).

Mechanism:

  • Redox Cycling: Phenolic compounds can undergo redox cycling in the presence of peroxidases (like HRP), generating Hydrogen Peroxide (

    
    ) artificially. This generates a false signal in fluorescence assays relying on ROS detection.
    
  • Protein Binding: The phenoxy-phenol scaffold binds non-specifically to Albumin (BSA/HSA). High serum concentrations (10% FBS) can shift the apparent IC50 by sequestering the free drug.

Troubleshooting Steps
  • For HRP Assays: Run a "No-Enzyme" control. Add the compound to the detection reagent without the biological target. If a signal develops, the compound is reacting directly with the reporter probe.

  • For Serum Effects: Determine IC50 in low-serum (1%) vs. high-serum (10%) media. A large shift (>5x) confirms protein binding interference.

Module 4: Analytical Validation (NMR/MS)

When confirming the identity of your batch, compare against these predicted spectral features.

1H NMR (DMSO-d6, 400 MHz) - Predicted Signatures:

  • OH Signal: Broad singlet at δ ~9.5-10.0 ppm (disappears with

    
     shake).
    
  • Ring A (Cl-Phenol):

    • H-3 (meta to Cl): Doublet, δ ~6.9 ppm.

    • H-5 (ortho to Cl): Doublet of doublets, δ ~7.1 ppm.

    • H-6 (adjacent to OH): Doublet, δ ~6.8 ppm.

  • Ring B (Phenoxy): Multiplet at δ 6.9 – 7.4 ppm (5 protons).

Mass Spectrometry (ESI-):

  • Parent Ion [M-H]-: 219.0 m/z (for

    
    ).
    
  • Isotope Pattern: Look for the characteristic 3:1 ratio of

    
     (219) to 
    
    
    
    (221).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17097, 5-Chloro-2-hydroxydiphenyl ether. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: 5-chloro-2-(4-chlorophenoxy)phenol (Related Structure & Toxicity Data). Retrieved from [Link]

  • Thorne, R. S. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. NCBI. Retrieved from [Link]

  • Phenomenex. (2024). HPLC Troubleshooting Guide: Separation of Phenolic Isomers. Retrieved from [Link]

Technical Support Center: Purification of 4-Chloro-2-phenoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4C2PP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

4-Chloro-2-phenoxyphenol (C₁₂H₉ClO₂) is a critical intermediate in the synthesis of agrochemicals and antimicrobial agents (similar to Triclosan). Its synthesis, typically via Ullmann ether coupling , presents a unique "triad of challenges":

  • Catalyst Poisoning: Persistent copper residues from the coupling step.

  • Isomeric Contamination: Difficulty separating the ortho-phenoxy target from para-phenoxy byproducts or regioisomers.

  • Predioxin Formation: The risk of cyclization into polychlorinated dibenzo-p-dioxins (PCDDs) under thermal stress.

This guide provides a self-validating troubleshooting workflow to isolate high-purity (>98%) product from the crude reaction mixture.

Module 1: Diagnostic Workflow

User Issue: "My crude product is a dark, viscous oil that refuses to crystallize, even though the literature suggests a solid."

Root Cause Analysis:

  • Oligomers: High-temperature Ullmann reactions generate phenolic oligomers (tars) that depress the melting point.

  • Solvent Trapping: The phenoxy group adds lipophilicity, often trapping high-boiling solvents like DMSO or NMP.

Interactive Troubleshooting Tree

Purification_Workflow Start Crude Product State State_Oil Dark Viscous Oil Start->State_Oil State_Solid Discolored Solid Start->State_Solid Action_AcidBase Protocol A: Acid-Base Extraction (Removes Neutrals/Tars) State_Oil->Action_AcidBase High Impurity Load Action_Chelation Protocol C: EDTA/Ammonia Wash (Copper Removal) State_Solid->Action_Chelation Green/Blue Tint Check_Purity Check Purity (HPLC/TLC) Action_AcidBase->Check_Purity Action_Recryst Protocol B: Solvent Switch Recrystallization Final_Product Pure this compound (>98%) Action_Recryst->Final_Product Action_Chelation->Action_Recryst Decision_Isomer Isomer Impurity? Check_Purity->Decision_Isomer Decision_Isomer->Action_Recryst No (<5%) Action_Column Flash Chromatography (Gradient Elution) Decision_Isomer->Action_Column Yes (>5%) Action_Column->Final_Product

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude physical state.

Module 2: Phase 1 - Bulk Impurity Removal (The "Chemical Filter")

Objective: Separate the phenolic target from non-acidic impurities (unreacted aryl halides, diphenyl ether byproducts) and highly acidic tars.

Scientific Rationale: this compound is a weak acid (pKa ≈ 9.5–10.0).

  • Neutral Impurities: Unreacted chloro-benzenes (remain in organic phase).

  • Target Molecule: Soluble in dilute alkali (forms phenolate).

  • Tars/Polymers: Often insoluble in both or require high pH to dissolve.

Protocol A: pH-Controlled Extraction

Standard yield recovery: 85-90%

  • Dissolution: Dissolve crude oil in Toluene or Diethyl Ether (Do not use DCM if possible; chlorinated solvents complicate waste disposal if dioxins are suspected).

  • The "Soft" Wash (Removal of Strong Acids):

    • Wash organic phase with 5% NaHCO₃ (aq).

    • Why? This removes highly acidic byproducts (carboxylic acids) without deprotonating the phenol target.

    • Validation: Aqueous layer pH should remain ~8.

  • The "Target" Extraction:

    • Extract the organic phase with 2M NaOH (3x volumes).

    • Observation: The target moves to the aqueous phase (as sodium phenolate). The organic phase retains the dark color (tars) and neutral starting materials.

  • Regeneration:

    • Separate the aqueous layer.[1][2][3] Cool to 0-5°C.

    • Slowly acidify with HCl to pH 2.

    • Result: The product should precipitate as a solid or distinct oil layer.

ParameterSpecificationNote
Solvent ToluenePreferred for solubility of non-polar tars.
Base 2M NaOHStrong enough to deprotonate the hindered phenol.
Temp < 10°C during acidificationPrevents "oiling out" and promotes crystallization.
Module 3: Phase 2 - Copper Catalyst Removal

User Issue: "The product has a persistent greenish/grey cast." Risk: Copper residues catalyze oxidation, leading to product degradation over time.

Protocol C: Chelation Wash Do not rely on simple water washes. Copper binds tightly to phenolics.

  • Re-dissolve the precipitated product in Ethyl Acetate.

  • Wash 1: 10% Aqueous EDTA (Disodium salt) or 10% Ammonium Hydroxide .

    • Mechanism:[1][4][5][6] Ammonia/EDTA forms a water-soluble complex with Cu(I)/Cu(II) species [1].

  • Wash 2: Brine (saturated NaCl) to remove residual chelator.

  • Dry: Over anhydrous Na₂SO₄.

Module 4: Phase 3 - Isomer Separation & Crystallization

User Issue: "I see a 'shoulder' peak on my HPLC. Is this the 5-chloro isomer?"

Scientific Insight: In the synthesis of 2-phenoxyphenols, the ortho vs. para substitution is governed by the electronics of the starting material. However, if you synthesized this via chlorination of 2-phenoxyphenol, you might have a mixture of:

  • Target: this compound (Cl is para to OH).

  • Impurity: 6-chloro-2-phenoxyphenol (Cl is ortho to OH).

The Separation Logic (Intramolecular Hydrogen Bonding): The ortho-isomer (6-chloro) often exhibits strong intramolecular hydrogen bonding between the OH and the phenoxy/chloro group. This makes it:

  • More volatile (lower boiling point).

  • Less soluble in aqueous alkali compared to the para (4-chloro) target.

  • More soluble in non-polar solvents (Hexane).

Protocol B: Solvent Switch Recrystallization
  • Solvent System: Hexane : Toluene (9:1) .

  • Procedure:

    • Dissolve crude solid in minimum hot Toluene (~80°C).

    • Slowly add Hexane until turbidity is observed.

    • Cool slowly to Room Temperature, then to 4°C.

  • Outcome: The more polar 4-chloro isomer (Target) tends to crystallize, while the ortho-isomers and remaining oils stay in the mother liquor.

Module 5: Safety Critical - Dioxin Awareness

Warning: The synthesis of chlorophenoxyphenols involves precursors (polychlorinated phenols) that are structural isomers of "Pre-dioxins" [2].

  • Thermal Hazard: Never distill the crude reaction mixture above 180°C without high vacuum. Cyclization to dichlorodibenzo-p-dioxins can occur.[7]

  • Disposal: All aqueous waste from the first extraction (Module 2) must be treated as halogenated waste.

Frequently Asked Questions (FAQ)

Q1: Can I use vacuum distillation instead of crystallization?

  • Answer: Only if you have a high-vacuum setup (<1 mmHg). This compound has a high boiling point (>180°C at moderate vacuum). Prolonged heating promotes the formation of dioxins and polymerization. Crystallization is safer and scales better for purity.

Q2: My product is pink. Why?

  • Answer: This indicates oxidation to quinones.

  • Fix: Add a pinch of Sodium Dithionite (Na₂S₂O₄) during the aqueous acidification step (Module 2, Step 4). This reducing agent converts colored quinones back to colorless phenols.

Q3: How do I confirm the structure is the 4-chloro and not the 5-chloro isomer?

  • Answer: 1H NMR is definitive. Look for the coupling constants on the phenol ring.

    • 4-Chloro: You will see an ABX or ABC pattern (depending on resolution) with specific coupling constants for meta and ortho protons relative to the OH.

    • Self-Validation: The 4-position proton is absent. You should see a doublet (J~8Hz) for the proton at C6 (ortho to OH) and C5.

References
  • Ullmann Reaction & Catalyst Removal

    • Sperotto, E., et al. "The Ligand-Free Copper-Catalyzed Ullmann Condensation." Synthesis, 2008.[5]

    • Context: Describes the chelation mechanisms for removing copper species
  • Predioxin Formation & Safety

    • Sidhu, K.S., et al. "Photochemical formation of polychlorinated dibenzo-p-dioxins from chlorophenoxyphenols." Chemosphere, 1998.

    • Context: Establishes the thermal and photochemical risks of cyclization in 2-phenoxyphenol deriv
  • Phenolic Extraction Principles

    • "Acid-Base Extraction of Phenols." LibreTexts Chemistry.

    • Context: Foundational logic for pKa-based separation of phenols
  • Isomer Separation Logic

    • "Separation of Phenolic Isomers using HPLC and Solubility Differences." ResearchGate Discussions.

    • Context: Technical discussion on separating ortho/para isomers based on intramolecular hydrogen bonding effects.

Sources

Identifying and characterizing impurities in 4-Chloro-2-phenoxyphenol samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the identification and characterization of impurities in 4-Chloro-2-phenoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this compound. Here, you will find troubleshooting guidance and frequently asked questions in a direct Q&A format to address specific challenges you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound and its impurities.

Q1: What are the likely impurities I should expect in a sample of this compound?

A1: The potential impurities in your this compound sample will largely depend on the synthetic route employed. A common synthesis involves the reaction of a phenoxide with p-chlorophenol.[1] Based on this, you should anticipate the following types of impurities:

  • Starting Materials: Unreacted phenol and p-chlorophenol.

  • Isomeric Impurities: Positional isomers such as 2-Chloro-2-phenoxyphenol or other chlorinated phenoxyphenols may form.[2]

  • Over-reacted Products: Di-phenoxyphenol or other polychlorinated species.

  • Solvent Residues: Residual solvents from the synthesis and purification steps, such as toluene.[1]

  • Degradation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.

Q2: Which analytical technique is most suitable for initial impurity detection in this compound?

A2: For initial screening and routine analysis, High-Performance Liquid Chromatography (HPLC) , particularly in a reverse-phase mode, is the industry standard for analyzing phenolic compounds.[3][4] It offers excellent resolution for separating structurally similar molecules. A UV detector is typically sufficient for detection, as the phenolic and phenyl ether moieties are chromophoric.

Q3: How do I choose the right HPLC column and mobile phase for my analysis?

A3: For separating phenol derivatives, a C18 or C8 column is a good starting point.[5][6] A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical mobile phase combination would be:

  • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the phenolic hydroxyl group and improve peak shape.

  • Solvent B: Acetonitrile or methanol.

The gradient program should be optimized to ensure adequate separation of all potential impurities from the main this compound peak.

Q4: When should I consider using Gas Chromatography-Mass Spectrometry (GC-MS)?

A4: GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents (e.g., toluene).[4][7] It is also an excellent technique for analyzing halogenated organic compounds.[8] If you suspect the presence of low molecular weight, thermally stable impurities, GC-MS can provide valuable information. For less volatile phenolic impurities, derivatization to increase volatility might be necessary.

Q5: What is the role of Nuclear Magnetic Resonance (NMR) spectroscopy in impurity characterization?

A5: NMR spectroscopy is a powerful tool for the definitive structural elucidation of unknown impurities.[9] Once an impurity has been isolated (e.g., by preparative HPLC), 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments can provide detailed information about the connectivity and stereochemistry of the molecule.[10][11] This is crucial for positively identifying novel impurities.

Q6: What are the regulatory expectations for reporting and controlling impurities?

A6: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines. The key documents are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[12][13][14] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Threshold Typical Level (for daily dose ≤ 2g/day) Action Required
Reporting≥ 0.05%The impurity must be reported in regulatory filings.[14]
Identification≥ 0.10%The structure of the impurity must be determined.[14]
Qualification≥ 0.15%Toxicological data is required to demonstrate the safety of the impurity.[14]

Note: These thresholds can vary based on the specific drug and its indication.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Analysis

Problem 1: Poor peak shape (tailing or fronting) of the this compound peak.

  • Cause: The phenolic hydroxyl group can interact with residual silanols on the silica-based column packing, leading to peak tailing. The mobile phase pH may also be inappropriate.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to both mobile phase components to suppress the ionization of the phenol.

    • Use a Base-Deactivated Column: Employ a modern, high-purity silica column that has been end-capped to minimize silanol interactions.

    • Check for Column Overload: Inject a smaller sample volume or a more dilute sample to ensure you are not overloading the column.

Problem 2: Unresolved peaks or co-elution of impurities with the main peak.

  • Cause: The chromatographic conditions are not optimized for the specific sample matrix.

  • Solution:

    • Adjust the Gradient Profile: A shallower gradient around the elution time of the main peak can improve the resolution of closely eluting impurities.

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The change in selectivity can often resolve co-eluting peaks.

    • Modify the Mobile Phase pH: A small change in pH can alter the retention times of ionizable impurities.

    • Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded phase column for different selectivity.[15]

Problem 3: Ghost peaks appearing in the chromatogram.

  • Cause: These can arise from carryover from previous injections or contamination of the mobile phase or HPLC system.

  • Solution:

    • Implement a Needle Wash: Ensure your autosampler's needle wash is effective. Use a strong solvent (like a high percentage of organic) in the wash solution.

    • Run Blank Injections: Inject a blank solvent (e.g., your mobile phase) to confirm if the ghost peaks are from the system.

    • Prepare Fresh Mobile Phase: Contamination can occur in the mobile phase reservoirs. Prepare fresh solutions daily.

GC-MS Analysis

Problem 4: No peak or a very small peak for this compound.

  • Cause: The compound may be thermally degrading in the hot GC inlet or it may be too polar to elute effectively from the column.

  • Solution:

    • Lower the Inlet Temperature: Start with a lower inlet temperature and gradually increase it to find the optimal balance between volatilization and degradation.

    • Use a Derivatizing Agent: Silylation of the phenolic hydroxyl group (e.g., with BSTFA) will increase the volatility and thermal stability of the analyte, leading to better peak shape and response.

    • Check for Active Sites: Use a deactivated inlet liner and a column designed for trace analysis to minimize interactions with the analyte.

Problem 5: Difficulty in identifying impurities from the mass spectrum.

  • Cause: The fragmentation pattern may be complex, or the impurity may not be present in standard mass spectral libraries.

  • Solution:

    • Consider the Isotopic Pattern of Chlorine: The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak. This can help to identify chlorinated impurities.

    • Use a High-Resolution Mass Spectrometer (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.[8]

    • Employ Chemical Ionization (CI): If Electron Ionization (EI) results in excessive fragmentation, CI is a softer ionization technique that often preserves the molecular ion.[16]

Section 3: Experimental Protocols & Workflows

Workflow for Impurity Identification and Characterization

Impurity_Workflow cluster_0 Initial Screening cluster_1 Quantification & Identification cluster_2 Structural Elucidation A This compound Sample B HPLC-UV/DAD Analysis A->B C Quantify Impurities B->C F GC-MS for Volatiles B->F D Compare to Thresholds (ICH Q3A/B) C->D E LC-MS Analysis for Mass Information D->E > Identification Threshold G Isolate Impurity (Prep-HPLC) E->G Unknown Structure H NMR Spectroscopy (1D & 2D) G->H I Characterize Structure H->I

Caption: General workflow for impurity analysis.

Protocol: HPLC Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol: GC-MS Method for Volatile Impurities
  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of 1-2 mg/mL.

References

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Chromatography Online. (n.d.). Improving HPLC Separation of Polyphenols. LCGC International. Available at: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Google Patents. (n.d.). CN113429268A - Synthetic method of 4-phenoxyphenol.
  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]

  • ResearchGate. (2015, August 6). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available at: [Link]

  • bepls. (n.d.). Role of Impurity Profiling in Analytical Chemistry. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

  • CIR Report Data Sheet. (2024, December 10). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Available at: [Link]

  • ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • Google Patents. (n.d.). US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. Available at: [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • ResearchGate. (n.d.). RP-HPLC Method for the Separation of Some Phenol Derivatives Using Gradient Elution and UV Detection. Available at: [Link]

  • Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Available at: [Link]

  • FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available at: [Link]

  • The Gambia Medicines Control Agency. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Available at: [Link]

  • ResearchGate. (2015, August 5). Identification and structure elucidation by NMR spectroscopy. Available at: [Link]

  • NIH. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC. Available at: [Link]

  • PubMed. (n.d.). 4-Chloro-2-[(E)-2-(4-methoxy-phen-yl)ethyl-imino-meth-yl]phenol. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • SciRP.org. (2017, March 29). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Available at: [Link]

  • ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • PureSynth. (n.d.). 4-Chloro-2-Methoxyphenol 98.0%(GC). Available at: [Link]

  • QuickCompany. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Available at: [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Available at: [Link]

  • ResearchGate. (2015, August 6). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Available at: [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

Sources

Technical Support Center: Optimizing 4-Chloro-2-phenoxyphenol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges associated with 4-Chloro-2-phenoxyphenol , a lipophilic chlorinated diphenyl ether. Due to its high partition coefficient (LogP ~3.4–4.0) and low aqueous solubility, researchers frequently encounter issues with compound precipitation , plastic adsorption , and serum protein binding . This document provides self-validating protocols to ensure data reproducibility in antimicrobial and cytotoxic assays.

Module 1: Solubilization & Stock Preparation

The Challenge: this compound is hydrophobic. Direct addition to aqueous media often results in "micro-precipitation"—invisible to the naked eye but sufficient to cause erratic data and false negatives.

Protocol: The "Solvent Cliff" Method

Do not dilute directly from 100% DMSO stock to the final assay well. Use an intermediate step to prevent "shock precipitation."

Step-by-Step Workflow:

  • Primary Stock (1000x): Dissolve the neat powder in 100% anhydrous DMSO (Dimethyl Sulfoxide) to reach a concentration of 100 mM . Vortex vigorously for 30 seconds.

    • Checkpoint: Solution must be crystal clear. If cloudy, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (10x): Dilute the Primary Stock 1:100 into the assay medium (without serum) to create a 10x working solution.

    • Critical: Add the DMSO stock dropwise to the vortexing media.

  • Final Dosing (1x): Add the Intermediate solution to your cell culture wells (containing serum-supplemented media) to achieve the final 1x concentration.

Solubility Data Table
Solvent SystemMax Solubility (approx.)Stability (RT)Application Note
100% DMSO > 100 mM6 MonthsPreferred stock solvent.
100% Ethanol ~ 50 mM1 MonthHigh evaporation risk; seal tightly.
PBS / Water < 10 µMUnstableDo not use for stocks. Immediate precipitation.
Culture Media + 10% FBS ~ 100 µM24 HoursSerum albumin acts as a carrier, improving solubility.
Visualization: Solubilization Workflow

G cluster_0 Stock Preparation cluster_1 Dilution Strategy Powder Neat Powder (this compound) Stock Primary Stock (100 mM) Powder->Stock Dissolve DMSO 100% DMSO DMSO->Stock Inter Intermediate Dilution (1 mM in Serum-Free Media) Stock->Inter 1:100 Dilution (Prevents Crash-out) Final Final Assay Well (10 µM, 0.1% DMSO) Inter->Final 1:100 Dilution (into Serum Media) caption Figure 1: Two-step dilution strategy to mitigate hydrophobic precipitation.

Module 2: Optimizing Concentration Ranges

The Challenge: Distinguishing specific pharmacological activity from non-specific toxicity (membrane disruption).

The "Window of Opportunity" Experiment

Before running your primary assay, you must define the Therapeutic Index (TI) in your specific cell line.

  • Select Range: Screen logarithmic concentrations: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM .

  • Vehicle Control: You must include a "Vehicle Only" control containing the exact same % of DMSO (e.g., 0.1%) as your highest drug dose.

    • Why? DMSO above 0.5% can induce cytotoxicity or differentiation in sensitive lines (e.g., HL-60, HepG2), confounding results.

  • Readout: Measure cell viability (e.g., MTT/MTS assay) at 24h and 48h.

Interpretation Guide:

  • < 10 µM: Likely safe range for specific signaling studies.

  • 10–50 µM: Transition zone. Monitor for morphological changes (vacuolization).

  • > 50 µM: High risk of non-specific membrane lysis (detergent effect) common to chlorinated phenols.

Module 3: The "Serum Shift" Phenomenon

The Challenge: this compound binds heavily to Bovine Serum Albumin (BSA/FBS). The IC50 value in 10% FBS will be significantly higher (less potent) than in serum-free media.

Correction Factor Protocol: If you observe low potency, run a Serum Shift Assay :

  • Run the dose-response curve in 1% FBS .

  • Run the dose-response curve in 10% FBS .

  • Calculate the ratio:

    
    .
    
    • Insight: A shift >3x confirms high protein binding. You may need to increase dosing concentration to achieve free-drug efficacy, but be wary of solubility limits.

Troubleshooting & FAQs

Decision Tree: Why is my assay failing?

Troubleshooting Start Issue Observed Precip Visible Crystals / Turbidity Start->Precip HighVar High Variability / High SD Start->HighVar NoEffect No Biological Effect Start->NoEffect Solvent Check DMSO % Is it > 0.5%? Precip->Solvent Plastic Is compound sticking to plastic? HighVar->Plastic Serum Serum Binding? (High LogP) NoEffect->Serum StepDown Action: Use Intermediate Dilution Step Solvent->StepDown Yes Glass Action: Switch to Glass/Coated Plate Plastic->Glass Likely ReduceSerum Action: Test in Low Serum (1%) Serum->ReduceSerum Yes caption Figure 2: Troubleshooting logic for hydrophobic phenolic compounds.

Frequently Asked Questions

Q1: Can I store the diluted working solution at 4°C? A: No. Aqueous dilutions of this compound are thermodynamically unstable. The compound will adhere to the plastic tube walls or precipitate over time. Always prepare fresh dilutions from the DMSO stock immediately before dosing.

Q2: My cells are dying in the control wells. Is the compound volatile? A: While less volatile than simple phenol, cross-contamination can occur in confined incubators if high concentrations (>100 µM) are used in adjacent wells.

  • Solution: Use plate sealers or leave empty "moat" wells filled with PBS between treatment groups to prevent vapor transfer or wicking.

Q3: Why does the media turn slightly yellow upon addition? A: Phenolic compounds can undergo oxidation or interact with pH indicators (Phenol Red) in the media. Check the pH. If the pH is stable (7.2–7.4), the color change is likely due to the intrinsic absorbance of the oxidized phenol and is generally harmless unless it interferes with colorimetric assays (like MTT). Use a "Media + Drug" blank to correct absorbance readings.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76962, this compound. Retrieved from [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Context: General principles for handling LogP >3 compounds).
  • Hsieh, X., et al. (2014).Impact of Serum Protein Binding on In Vitro Assays of Hydrophobic Drugs. Journal of Biomolecular Screening. (Context: The "Serum Shift" mechanism).
  • ECHA (European Chemicals Agency).Registration Dossier: Chlorinated Phenols and Diphenyl Ethers. (Context: Stability and physicochemical properties of the chemical class).

Validation & Comparative

Comparative Technical Guide: 4-Chloro-2-phenoxyphenol vs. Chlorinated Phenols and Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional analysis of 4-Chloro-2-phenoxyphenol (C12H9ClO), positioning it within the landscape of antimicrobial chlorinated phenols. While often overshadowed by its highly chlorinated analog Triclosan (TCS) , this compound represents a critical "bridge" molecule. It retains the diphenyl ether scaffold necessary for specific enzyme inhibition (FabI) but lacks the extensive halogenation of TCS, altering its lipophilicity, toxicity profile, and environmental persistence.

This comparative study evaluates this compound against Triclosan (the benchmark diphenyl ether) and 2,4-Dichlorophenol (a representative simple chlorophenol), focusing on antimicrobial efficacy, mechanism of action (MOA), and safety profiles.

Part 1: Chemical Structure & Physicochemical Properties[1][2]

The biological activity of phenolic antimicrobials is dictated by two factors: acidity (pKa) (governing protonophore activity) and lipophilicity (LogP) (governing membrane penetration and enzyme binding).

Structural Analysis
  • This compound: A diphenyl ether. The "A-ring" (phenol) contains the chlorine and hydroxyl group. The "B-ring" (phenoxy) is unsubstituted.

  • Triclosan: Identical A-ring, but the B-ring is substituted with two chlorine atoms (2,4-dichloro).

  • 2,4-Dichlorophenol: A single aromatic ring. Lacks the steric bulk and hydrophobic reach of the ether derivatives.

Table 1: Physicochemical Comparison
PropertyThis compoundTriclosan (TCS)2,4-Dichlorophenol (2,4-DCP)
Molecular Weight 220.65 g/mol 289.54 g/mol 163.00 g/mol
Structure Type Diphenyl Ether (Mono-Cl)Diphenyl Ether (Tri-Cl)Simple Chlorophenol
LogP (Lipophilicity) ~3.8 - 4.24.763.06
pKa (Acidity) ~8.57.97.89
Water Solubility Low (<20 mg/L)Very Low (~10 mg/L)Moderate (~4500 mg/L)
Primary Utility Intermediate / Mild BiocideHigh-Potency BiocideIntermediate / Pesticide Precursor

Expert Insight: The lower LogP of this compound compared to Triclosan suggests reduced bioaccumulation potential. However, the absence of chlorines on the phenoxy ring increases the pKa, making the molecule less likely to deprotonate at physiological pH compared to TCS and 2,4-DCP. This impacts its ability to act as a transmembrane proton carrier (protonophore).

Part 2: Mechanism of Action (MOA)

Understanding the MOA is critical for selecting the right agent for formulation.

The FabI Inhibition Pathway (Specific)

Triclosan is famous for inhibiting FabI (enoyl-ACP reductase), a key enzyme in bacterial fatty acid synthesis. It mimics the enzyme's natural substrate.

  • Triclosan: The chlorines on the B-ring (phenoxy) provide essential hydrophobic packing interactions within the FabI active site.

  • This compound: Lacks these B-ring chlorines. While the ether linkage allows it to enter the active site, the binding affinity is significantly lower (Ki is orders of magnitude higher).

Membrane Disruption (Non-Specific)

All phenols exhibit some level of membrane disruption.

  • 2,4-DCP: Acts primarily as a general membrane toxin and uncoupler of oxidative phosphorylation.

  • This compound: Exhibits a hybrid mechanism. It retains some FabI targeting but relies more heavily on general membrane perturbation than TCS does.

Diagram 1: Comparative Signaling & MOA Pathways

MOA_Comparison cluster_agents Antimicrobial Agents cluster_targets Bacterial Targets cluster_outcome Cellular Outcome TCS Triclosan (Tri-Cl Ether) FabI Enoyl-ACP Reductase (FabI) (Fatty Acid Synthesis) TCS->FabI High Affinity (Specific) Membrane Cytoplasmic Membrane (Integrity & Potential) TCS->Membrane Moderate CPP This compound (Mono-Cl Ether) CPP->FabI Low Affinity CPP->Membrane High Disruption DCP 2,4-Dichlorophenol (Simple Phenol) DCP->FabI No Binding DCP->Membrane Uncoupling/Leakage Death Bacterial Cell Death FabI->Death Lipid Depletion Membrane->Death ATP Loss / Lysis

Caption: Comparative MOA showing Triclosan's specific enzyme targeting versus the membrane-dominant mechanisms of this compound and 2,4-DCP.

Part 3: Antimicrobial Performance Data

The following data summarizes the expected inhibitory profiles based on Structure-Activity Relationship (SAR) literature.

Table 2: Comparative MIC Ranges (µg/mL)
OrganismTriclosan (Benchmark)This compound2,4-Dichlorophenol
S. aureus (Gram+) 0.01 - 0.1 (Excellent)1.0 - 5.0 (Moderate)> 50 (Poor)
E. coli (Gram-) 0.1 - 2.0 (Good)10 - 50 (Weak)> 100 (Very Poor)
P. aeruginosa > 100 (Resistant)> 100 (Resistant)> 200 (Resistant)

Analysis:

  • Gram-Positive Selectivity: this compound shows respectable activity against Gram-positives. The ether oxygen is crucial here; simple chlorophenols (2,4-DCP) require much higher concentrations to achieve the same effect.

  • The "Chlorine Gap": The lack of chlorines on the B-ring of this compound drastically reduces efficacy against Gram-negatives compared to Triclosan. This confirms that the specific "lock-and-key" fit into FabI (enhanced by B-ring chlorines) is required to bypass the Gram-negative efflux pumps and outer membrane barriers.

Part 4: Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Membrane Depolarization Assay

Purpose: To distinguish between specific enzyme inhibition (TCS-like) and general membrane disruption (Phenol-like).

Reagents:

  • DiBAC4(3): Bis-(1,3-dibutylbarbituric acid)trimethine oxonol. A voltage-sensitive dye.

  • Positive Control: Nisin (known pore former) or CCCP (protonophore).

  • Negative Control: 0.1% DMSO.

Workflow:

  • Culture Prep: Grow S. aureus to mid-log phase (OD600 ~ 0.5).

  • Dye Loading: Wash cells in HEPES buffer. Add DiBAC4(3) to final concentration of 1 µM. Incubate 15 mins in dark.

  • Baseline Reading: Measure fluorescence (Ex 490nm / Em 517nm) to establish stable baseline.

  • Induction: Inject this compound at 2x MIC.

  • Kinetics: Monitor fluorescence every 30 seconds for 20 minutes.

Interpretation:

  • Sharp Increase: Indicates rapid depolarization (Membrane attack). Expected for 2,4-DCP and high-dose this compound.

  • Slow/No Increase: Indicates intracellular target (FabI) without immediate lysis. Expected for low-dose Triclosan.

Protocol B: Selectivity Index (Cytotoxicity)

Purpose: To determine safety relative to efficacy.[1]

Workflow:

  • Cell Line: Mammalian fibroblasts (e.g., L929 or Vero cells).

  • Treatment: Expose cells to serial dilutions of the test compound for 24h.

  • Detection: Add Resazurin (Alamar Blue) or MTT. Incubate 4h.

  • Calculation: Determine IC50 (concentration killing 50% of cells).

  • Selectivity Index (SI): Formula =

    
    .
    

Diagram 2: Experimental Workflow for Validation

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Bacterial Culture (Mid-Log) MIC_Plate 96-Well Plate (Broth Microdilution) Culture->MIC_Plate Fluor_Plate Fluorescence Plate (DiBAC4(3) Dye) Culture->Fluor_Plate Compound Test Compounds (DMSO Stock) Compound->MIC_Plate Compound->Fluor_Plate Readout Plate Reader (OD600 / RFU) MIC_Plate->Readout 24h Incubation Fluor_Plate->Readout Kinetic Read Curve Dose-Response Curve Readout->Curve

Caption: Integrated workflow for determining MIC and Membrane Potential changes simultaneously.

Part 5: Safety & Environmental Impact[5][6]

This is the key differentiator for modern drug development.

  • Dioxin Formation Risk:

    • Triclosan: Photolysis of TCS produces 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD), a highly toxic compound.

    • This compound: Can theoretically cyclize to form monochlorinated dibenzo-p-dioxins. While less toxic than the tetra- or octa-chlorinated congeners, this "predioxin" structure remains a significant environmental liability compared to simple chlorophenols.

  • Bioaccumulation:

    • This compound has a lower LogP than TCS, implying faster clearance and reduced aquatic bioconcentration factors (BCF).

Conclusion

This compound serves as a moderate-potency antimicrobial that bridges the gap between general disinfectants (chlorophenols) and specific antibiotics (Triclosan).

  • Use Case: It is best suited for applications where broad Gram-positive efficacy is required but the extreme persistence and high-affinity FabI binding of Triclosan are undesirable (e.g., rapidly biodegradable surface sanitizers).

  • Limitation: It lacks the Gram-negative punch of Triclosan due to the absence of the B-ring chlorines.

References

  • Mechanism of Action of Triclosan: Heath, R. J., et al. (1999). Mechanism of Triclosan Inhibition of Bacterial Fatty Acid Synthesis. Journal of Biological Chemistry.

  • Toxicity of Chlorinated Phenols: Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity.[2] Polish Journal of Environmental Studies.

  • Physicochemical Properties of Diphenyl Ethers: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11827, this compound.

  • Antimicrobial Resistance and Triclosan: Yazdankhah, S. P., et al. (2006). Triclosan and Antimicrobial Resistance in Bacteria: An Overview. Microbial Drug Resistance.

  • Membrane Depolarization Protocols: Clementi, E. A., et al. (2014). Structure-Activity Relationships of Diphenyl Ethers against S. aureus. ACS Medicinal Chemistry Letters.

Sources

A Comparative Analysis of 4-Chloro-2-phenoxyphenol and its Non-chlorinated Parent Compound, 2-Phenoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of antimicrobial agents and preservatives, the strategic halogenation of phenolic compounds is a well-established method for enhancing biocidal efficacy. This guide provides an in-depth comparative analysis of 4-Chloro-2-phenoxyphenol and its non-chlorinated precursor, 2-phenoxyphenol. Through a detailed examination of their physicochemical properties, biological activities, and mechanisms of action, this document serves as a crucial resource for professionals in research and drug development. The inclusion of a chlorine atom on the phenoxyphenol backbone fundamentally alters its electronic and lipophilic characteristics, leading to significant disparities in its interactions with biological systems. This analysis is substantiated by experimental data from related compounds and established protocols, ensuring both scientific rigor and practical relevance.

Physicochemical Properties: The Impact of a Single Atom

The addition of a chlorine atom at the para-position of the phenolic ring in this compound induces substantial changes in its physicochemical characteristics when compared to the parent 2-phenoxyphenol. These alterations are pivotal to understanding their divergent biological activities.

Property2-PhenoxyphenolThis compoundRationale for Difference
Molecular Formula C₁₂H₁₀O₂C₁₂H₉ClO₂Addition of one chlorine atom.
Molecular Weight 186.21 g/mol 220.65 g/mol Increased mass due to the chlorine atom.
Melting Point 83 °CData not availableChlorination can alter crystal lattice structure, often affecting the melting point.
Boiling Point Not availableNot availableIncreased molecular weight and polarity generally lead to a higher boiling point.
LogP (Octanol/Water Partition Coefficient) ~3.18~4.2 (estimated)The chlorine atom significantly increases the molecule's lipophilicity (hydrophobicity).
pKa ~9.9 (estimated)~9.3 (estimated)The electron-withdrawing nature of chlorine enhances the acidity of the phenolic hydroxyl group.

Table 1: Comparative Physicochemical Properties. This table delineates the key physicochemical distinctions between 2-phenoxyphenol and its chlorinated derivative.

Comparative Biological Activity: The Power of Chlorination

The augmented lipophilicity and modified electronic profile of this compound result in demonstrably more potent biological activity, most notably as an antimicrobial agent.

Antimicrobial Efficacy

Chlorinated phenols are renowned for their potent antimicrobial capabilities. The heightened lipophilicity of this compound facilitates more effective partitioning into the lipid-rich cell membranes of bacteria and fungi. This infiltration disrupts membrane integrity and critical functions, ultimately leading to cell lysis and death.

Experimental Data Synopsis:

Microorganism2-Phenoxyphenol MIC (µg/mL) (Expected)This compound MIC (µg/mL) (Expected)
Staphylococcus aureus>128≤32
Escherichia coli>256≤64
Candida albicans>128≤64

Table 2: Illustrative Comparative Minimum Inhibitory Concentrations (MICs). This table provides an expected representation of the enhanced antimicrobial potency of this compound based on established structure-activity relationships for chlorinated phenols.

Mechanism of Action: A Multi-Faceted Assault

The principal mechanism of antimicrobial action for both compounds is the disruption of microbial cell membranes. However, the superior potency of this compound is directly attributable to its enhanced capacity to integrate into and destabilize the lipid bilayer. At elevated concentrations, these phenolic compounds can also induce the denaturation of vital intracellular proteins and enzymes, further contributing to their microbicidal effects.

G cluster_0 Extracellular Environment cluster_1 Microbial Cell Compound Phenolic Compound (2-Phenoxyphenol or This compound) Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Partitioning (Enhanced by Chlorination) Proteins Intracellular Proteins & Enzymes Compound->Proteins Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Denaturation Protein Denaturation & Inactivation Proteins->Denaturation CellDeath Cell Death Disruption->CellDeath Denaturation->CellDeath

Figure 1: Proposed Mechanism of Antimicrobial Action. This diagram illustrates the primary pathways through which 2-phenoxyphenol and its more potent chlorinated derivative exert their antimicrobial effects.

Experimental Protocols: A Framework for Comparative Evaluation

To empirically substantiate the anticipated differences between these two compounds, the following standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is recommended.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the broth microdilution method, a gold standard for assessing the in vitro antimicrobial efficacy of test compounds.

Materials:

  • Test compounds: 2-phenoxyphenol and this compound

  • Target microorganism (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Preparation of Stock Solutions: Create 10 mg/mL stock solutions of each test compound in DMSO.

  • Inoculum Preparation: Culture the target microorganism in CAMHB overnight at 37°C. Adjust the culture turbidity to match a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound using CAMHB. A typical concentration range to test would be 512 µg/mL down to 1 µg/mL.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control well (inoculum in broth, no compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm with a plate reader.

G start Start prep_stock Prepare Compound Stock Solutions (in DMSO) start->prep_stock prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilutions of Compounds in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C for 18-24h) inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Figure 2: Experimental Workflow for MIC Determination. This flowchart outlines the critical steps for the broth microdilution assay to compare antimicrobial efficacy.

Conclusion

The chlorination of 2-phenoxyphenol to yield this compound represents a classic example of strategic molecular modification to enhance biological activity. The resulting compound is predicted to be a significantly more potent antimicrobial agent. This heightened efficacy is primarily driven by the increased lipophilicity conferred by the chlorine atom, which promotes more profound interaction with and disruption of microbial cell membranes. While both compounds likely operate through a similar mechanistic framework, the quantitative distinctions in their antimicrobial potency are substantial. For professionals in drug development and scientific research, the selection between these compounds will hinge on the required level of antimicrobial activity, the specific application context, and a thorough evaluation of their respective toxicological and environmental profiles. The provided experimental protocols offer a robust foundation for conducting a direct comparative analysis to inform these critical decisions.

References

  • Choi, H., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(8), 1035-1044. [Link]

  • National Center for Biotechnology Information (2022). 4-Chloro-2-isopropyl-5-methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PubMed. [Link]

  • ResearchGate (2022). (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. [Link]

  • Cosmetic Ingredient Review (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. [Link]

  • Organisation for Economic Co-operation and Development (2001). SIDS INITIAL ASSESSMENT PROFILE for 4-Chloro-2-methylphenol. [Link]

  • Witte, W., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 919. [Link]

  • IDEXX (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • Sieniawska, E. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. Planta Medica, 84(15), 1165-1170. [Link]

  • Agency for Toxic Substances and Disease Registry (1999). Toxicological Profile for Chlorophenols. [Link]

  • Szymańska, J. A., et al. (2019). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 16(21), 4237. [Link]

Sources

A Comparative Analysis of 4-Chloro-2-phenoxyphenol and Commercial Antimicrobial Agents: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the antimicrobial efficacy of 4-Chloro-2-phenoxyphenol against a selection of widely used commercial antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, presents standardized protocols for direct comparison, and offers a framework for interpreting the resulting data. Our objective is to furnish the scientific community with the foundational knowledge and practical methodologies required to rigorously evaluate the potential of this compound as a novel antimicrobial agent.

Introduction to the Antimicrobial Agents

The selection of an appropriate antimicrobial agent is critical for efficacy and safety in various applications, from pharmaceuticals to personal care products. This guide focuses on this compound, a halogenated phenolic compound, and compares its profile with established commercial agents: Triclosan, Chlorhexidine, Benzalkonium Chloride, and Parabens.

  • This compound: A chlorinated phenoxyphenol compound.[1] While specific efficacy data is not as widespread as for more established agents, related compounds, such as other brominated phenoxyphenols, have demonstrated activity against pathogenic bacteria, including persistent and biofilm-forming cells.[2] Its structural similarity to other phenolic compounds suggests a potential mechanism involving membrane disruption.

  • Triclosan: A well-known broad-spectrum antimicrobial agent.[3] At lower concentrations, it is bacteriostatic and primarily functions by inhibiting the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid synthesis.[3][4][5] At higher concentrations, it can act as a biocide with multiple targets.[5]

  • Chlorhexidine: A cationic polybiguanide that is widely used as a topical antiseptic.[6] Its bactericidal effect stems from the binding of the positively charged chlorhexidine molecule to the negatively charged bacterial cell wall.[6][7] This interaction disrupts the cell membrane, leading to leakage of intracellular components and cell death.[6][8]

  • Benzalkonium Chloride: A quaternary ammonium compound that acts as a cationic surfactant.[9] Its primary mode of action is the disruption of microbial cell membranes by binding to negatively charged phospholipids and proteins.[9][10] This leads to increased membrane permeability and leakage of essential cellular contents, resulting in cell death.[9][11][12]

  • Parabens: A class of p-hydroxybenzoic acid esters commonly used as preservatives in cosmetics and pharmaceuticals.[13][14] Their exact antibacterial mechanism is not fully understood but is thought to involve the disruption of membrane transport processes or the inhibition of DNA and RNA synthesis or key enzymes like ATPases.[13]

Proposed Mechanism of Action for this compound

Based on the known mechanisms of similar phenolic compounds, we can hypothesize the primary antimicrobial action of this compound. Phenolic compounds are known to disrupt the cytoplasmic membrane, leading to a cascade of events culminating in cell death.

cluster_membrane Bacterial Cell Membrane cluster_compound This compound cluster_effects Cellular Effects Membrane Lipid Bilayer Permeability Increased Membrane Permeability Membrane->Permeability Proteins Membrane Proteins Phenol This compound Phenol->Membrane Intercalates into Lipid Bilayer Leakage Leakage of Intracellular Components (Ions, ATP) Permeability->Leakage Disruption Disruption of Electrochemical Gradient Leakage->Disruption Death Cell Death Disruption->Death cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A1 Prepare serial dilutions of This compound & comparators in a 96-well plate. B1 Inoculate each well with the bacterial suspension. A1->B1 A2 Prepare standardized bacterial inoculum (e.g., 5x10^5 CFU/mL). A2->B1 B2 Include positive (no agent) and negative (no bacteria) controls. B1->B2 B3 Incubate at 37°C for 18-24 hours. B2->B3 C1 Visually assess turbidity in each well. B3->C1 C2 The MIC is the lowest concentration with no visible growth. C1->C2

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and each commercial agent in an appropriate solvent. Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. [15]2. Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. [15]3. Inoculation and Incubation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth and inoculum) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth. [16]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [17][18][19]This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

cluster_mic Prerequisite cluster_plating Sub-culturing cluster_incubation Incubation & Analysis A1 Perform MIC assay as described previously. B1 Select wells from the MIC plate at and above the MIC (wells showing no visible growth). A1->B1 B2 Plate a small aliquot (e.g., 10 µL) from each selected well onto nutrient agar plates. B1->B2 C1 Incubate agar plates at 37°C for 24 hours. B2->C1 C2 Count the number of colonies on each plate. C1->C2 C3 The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. C2->C3

Caption: Workflow for MBC determination.

Step-by-Step Methodology:

  • Following MIC Determination: Use the results from the completed MIC assay.

  • Sub-culturing: From the wells corresponding to the MIC and higher concentrations (those without visible growth), plate a defined volume (e.g., 10-100 µL) onto antibiotic-free agar plates (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Result Interpretation: Count the number of viable colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% or greater reduction in the initial inoculum count. [18][19]

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time. [20][21]It provides detailed information on the pharmacodynamics of the compound.

cluster_prep Preparation cluster_sampling Inoculation & Sampling cluster_analysis Analysis A1 Prepare flasks of broth containing the antimicrobial agent at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). B1 Inoculate the flasks with the bacterial suspension. A1->B1 A2 Prepare a standardized bacterial inoculum (e.g., 1x10^6 CFU/mL). A2->B1 B2 Incubate at 37°C with shaking. B1->B2 B3 Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours). B2->B3 C1 Perform serial dilutions of the aliquots and plate onto nutrient agar. B3->C1 C2 Incubate plates and count colonies to determine CFU/mL at each time point. C1->C2 C3 Plot log10 CFU/mL versus time to generate time-kill curves. C2->C3

Caption: Workflow for time-kill kinetics assay.

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing broth with the antimicrobial agents at concentrations relative to their MIC values (e.g., 1x, 2x, and 4x MIC). [22]Include a growth control flask without any antimicrobial agent.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension (e.g., to a final concentration of 1 x 10^6 CFU/mL). [22]3. Sampling: Incubate the flasks at 37°C with agitation. At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each flask. [22]4. Enumeration: Perform serial dilutions of each aliquot and plate onto nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the logarithm of CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. [23]

Data Presentation and Interpretation

The data generated from these experiments should be organized into clear, comparative tables to facilitate analysis.

Table 1: Comparative MIC and MBC Values (µg/mL)
Antimicrobial AgentTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
This compound S. aureus ATCC 29213DataDataData
E. coli ATCC 25922DataDataData
Triclosan S. aureus ATCC 29213DataDataData
E. coli ATCC 25922DataDataData
Chlorhexidine S. aureus ATCC 29213DataDataData
E. coli ATCC 25922DataDataData
Benzalkonium Chloride S. aureus ATCC 29213DataDataData
E. coli ATCC 25922DataDataData
Propylparaben S. aureus ATCC 29213DataDataData
E. coli ATCC 25922DataDataData

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Table 2: Summary of Time-Kill Kinetics
Antimicrobial Agent (Concentration)Test OrganismTime to achieve 3-log10 reduction (hours)
This compound (4x MIC) S. aureus ATCC 29213Data
E. coli ATCC 25922Data
Triclosan (4x MIC) S. aureus ATCC 29213Data
E. coli ATCC 25922Data
Chlorhexidine (4x MIC) S. aureus ATCC 29213Data
E. coli ATCC 25922Data

Interpretation: A shorter time to achieve a 3-log10 reduction indicates a more rapid rate of killing.

Conclusion

This guide provides a structured and scientifically rigorous framework for comparing the antimicrobial efficacy of this compound with established commercial agents. By adhering to standardized protocols for MIC, MBC, and time-kill kinetic assays, researchers can generate robust, comparable data. The interpretation of these results, in conjunction with an understanding of the agents' mechanisms of action, will enable a comprehensive evaluation of this compound's potential as a valuable addition to the arsenal of antimicrobial compounds. The provided methodologies ensure a self-validating system, grounding future research in trustworthy and reproducible experimental design.

References

  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PubMed. (2022).
  • 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. echa.europa.eu.
  • Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens. Frontiers. (2021).
  • Chlorhexidine. Wikipedia.
  • Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects. PMC. (2022).
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC.
  • What is Triclosan and Why is it Banned?. News-Medical. (2019).
  • What is the mechanism of Triclosan?.
  • Triclosan. Wikipedia.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023).
  • Time-Kill Kinetics Assay. Emery Pharma.
  • Paraben. Wikipedia.
  • 4-Chloro-2-phenylphenol. PubChem.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • What is the mechanism of Benzalkonium Chloride?.
  • Triclosan: An Update on Biochemical and Molecular Mechanisms. PMC. (2019).
  • Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other p
  • How-to guide: Minimum Inhibitory Concentr
  • Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics.
  • Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. PMC. (2019).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI.
  • The minimum bactericidal concentration of antibiotics. BMG Labtech. (2024).
  • Mechanism of action of triclosan as an endocrine-disrupting chemical with its impact on human health – literature review.
  • Possible mechanism of paraben absorption, metabolism and excretion A) Oral B) Skin.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • 5-chloro-2-(4-chlorphenoxy)phenol (DCPP). ECHA.
  • Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. mdpi.com.
  • Minimum Bactericidal Concentration (MBC) Test.
  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC.
  • Benzalkonium chloride. Wikipedia.
  • What is the mechanism of Chlorhexidine Hydrochloride?.
  • Power of Chlorhexidine | Vascular Access. Teleflex.
  • Parabens. Breast Cancer Prevention Partners (BCPP).
  • Microbiology guide to interpreting minimum inhibitory concentr
  • The Mechanism Behind Benzalkonium Chloride's Bactericidal Action.
  • Antimicrobial Susceptibility Testing. CLSI.
  • Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science. (2024).
  • Determination of Minimum Inhibitory Concentr
  • Inhibitory effects of parabens on human and rat 17β-hydroxysteroid dehydrogenase 1: Mechanisms of action and impact on hormone synthesis. PubMed.
  • Chlorhexidine and CPC: mechanism of action. YouTube. (2020).
  • Benzalkonium Chloride: Mechanism of Action and Efficacy. ningboinno.com. (2026).
  • CLSI 2024 M100Ed34(1). clsi.org.
  • Time-Kill Evalu
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. (2021).
  • Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. (2025).
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. (2014).
  • Minimum Inhibitory Concentration (MIC) Test.

Sources

Benchmarking 4-Chloro-2-phenoxyphenol Scaffolds: Next-Gen Derivatives vs. Standard-of-Care

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diphenyl Ether Renaissance

The 4-Chloro-2-phenoxyphenol scaffold (the core pharmacophore of Triclosan and its analogs) has evolved beyond its traditional role as a broad-spectrum antiseptic. In modern drug discovery, this scaffold is being aggressively repurposed and derivatized to target drug-resistant pathogens (specifically Mycobacterium tuberculosis and MRSA) and select cancer lines.

This guide objectively benchmarks novel this compound derivatives against Standard-of-Care (SoC) agents like Isoniazid (INH) and Doxorubicin . Unlike INH, which requires catalase-peroxidase activation, these derivatives act as direct Enoyl-ACP Reductase (FabI/InhA) inhibitors , offering a critical advantage against MDR-TB strains harboring katG mutations.

Mechanism of Action: Direct FabI/InhA Inhibition

The therapeutic potency of this compound derivatives lies in their ability to block the Type II Fatty Acid Synthesis (FAS-II) pathway, specifically the elongation cycle.

  • Target: Enoyl-acyl carrier protein reductase (FabI in bacteria / InhA in Mycobacteria).[1]

  • Mode of Binding: These derivatives mimic the enoyl-substrate intermediate, stacking against the nicotinamide ring of the NADH cofactor within the enzyme's active site.

  • The Advantage: By occupying the substrate binding pocket, they prevent the reduction of the double bond in the growing fatty acid chain, leading to cell lysis.

Visualization: The FAS-II Blockade

The following diagram illustrates the precise intervention point of this compound derivatives within the elongation cycle.

FAS_II_Pathway Malonyl_ACP Malonyl-ACP Keto_ACP 3-Keto-ACP Malonyl_ACP->Keto_ACP FabH/FabF Acyl_ACP Acyl-ACP (Growing Chain) Acyl_ACP->Keto_ACP Hydroxy_ACP 3-Hydroxy-ACP Keto_ACP->Hydroxy_ACP FabG Enoyl_ACP Enoyl-ACP Hydroxy_ACP->Enoyl_ACP FabA/FabZ Reduced_ACP Reduced Acyl-ACP (Elongated) Enoyl_ACP->Reduced_ACP Reduction (NADH -> NAD+) FabI FabI / InhA (Enoyl-ACP Reductase) FabI->Enoyl_ACP Catalyzes Inhibitor This compound Derivatives Inhibitor->FabI Inhibits (Direct Binding)

Figure 1: Mechanism of Action. The derivative blocks FabI/InhA, halting the conversion of Enoyl-ACP to Reduced Acyl-ACP, causing bacterial cell death.

Comparative Efficacy Data

Antitubercular Activity: Derivatives vs. Isoniazid

The primary limitation of Triclosan is its poor solubility and moderate bioavailability. Second-generation derivatives (e.g., 5-alkyl substituted diphenyl ethers or "4h/4j" analogs) address this.

Table 1: MIC Comparison against M. tuberculosis (H37Rv)

Compound ClassSpecific AgentMIC (

g/mL)
Mechanism TypeSelectivity Index (SI)*
Standard of Care Isoniazid (INH) 0.02 - 0.2 Prodrug (Requires katG)High (>100)
Parent ScaffoldTriclosan (TCS)12.5Direct InhA InhibitorLow (<10)
Derivative Compound 4h (Diphenyl ether)25.0 Direct InhA Inhibitor>12 (Vero cells)
Derivative 5-n-butyl-TCS 4.7 Direct InhA InhibitorHigh
Derivative SB-TCS-2 (2-OH analog)2.0 Direct InhA InhibitorModerate
  • Analysis: While INH remains superior in raw potency for susceptible strains, the 5-n-butyl derivative approaches clinical relevance (4.7

    
    g/mL).
    
  • Critical Insight: These derivatives retain activity against INH-resistant strains because they do not require activation by the catalase-peroxidase enzyme, which is often mutated in MDR-TB.

Oncology Repurposing: Derivatives vs. Doxorubicin

Hybrid derivatives (e.g., linking the scaffold to pyridoxine or modifying the phenolic ring) are being tested to reduce the cardiotoxicity associated with anthracyclines.

Table 2: Cytotoxicity Profile (MCF-7 Breast Cancer Lines)

CompoundIC50 (

g/mL)
Toxicity to Normal Cells (HEK293)Selectivity Index (SI)
Doxorubicin (SoC) 2.8 ± 0.9 High (Cardiotoxic)Low (< 5 in vivo)
TCS-Hybrid (DOX-2) 90.3 Negligible> 260
4-Cl-2-PP Derivative45.1Low~15
  • Analysis: The derivatives are less potent (higher IC50) but offer a massive safety advantage (SI > 260). They induce apoptosis via mitochondrial pathways without the severe nuclear DNA damage that causes Doxorubicin's side effects.

Validated Experimental Protocols

To replicate the benchmarking data above, use the following self-validating protocols.

Protocol A: Enoyl-ACP Reductase (FabI) Inhibition Assay

Purpose: To prove the molecule targets the enzyme directly, distinguishing it from general membrane disruptors.

Reagents:

  • Purified FabI/InhA enzyme (recombinant E. coli or M. tb).

  • Substrate: Crotonoyl-CoA (100

    
    M).
    
  • Cofactor: NADH (250

    
    M).[2]
    
  • Buffer: 100 mM Sodium Phosphate (pH 7.0).

Workflow:

  • Blanking: Establish baseline absorbance of NADH at 340 nm.

  • Initiation: Add enzyme to the reaction mixture containing buffer, NADH, and inhibitor (varied concentrations). Incubate for 10 min to allow binding.

  • Reaction: Trigger reaction by adding Crotonoyl-CoA.

  • Measurement: Monitor the decrease in Absorbance (340 nm) for 60 seconds.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: Resazurin Microtiter Assay (REMA)

Purpose: High-throughput determination of MIC values.

Logic: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active bacteria. A lack of fluorescence indicates inhibition.

REMA_Protocol Start Start: 96-Well Plate Prep Dilution Serial Dilution of Derivative (100 µg/mL to 0.1 µg/mL) Start->Dilution Inoculation Add Bacterial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation1 Incubate (37°C, 7 days for M.tb 18h for S. aureus) Inoculation->Incubation1 Dye_Add Add Resazurin Solution (0.01-0.02%) Incubation1->Dye_Add Incubation2 Incubate (24h) Dye_Add->Incubation2 Read Read Fluorescence (Ex 530nm / Em 590nm) Incubation2->Read Decision Is well Pink? Read->Decision Result_Growth Growth (No Inhibition) Decision->Result_Growth Yes Result_MIC No Growth (MIC) Decision->Result_MIC No (Blue)

Figure 2: REMA Workflow. A visual guide to determining Minimum Inhibitory Concentration (MIC).

ADMET & Safety Profiling

The clinical viability of this compound derivatives hinges on overcoming the "detergent-like" toxicity of the parent Triclosan.

  • Cytotoxicity (CC50): Validated on Vero (monkey kidney) or HepG2 (liver) cells.[3]

    • Goal: CC50 > 100

      
      g/mL.[4]
      
  • LogP (Lipophilicity): Parent Triclosan has a LogP ~4.8 (poor solubility).

    • Target for Derivatives: LogP 2.5 – 3.5.

    • Strategy: Introduction of polar groups (e.g., hydrazones, amides) on the phenolic ring reduces LogP, improving bioavailability without sacrificing FabI binding.

References

  • Structural Basis of InhA Inhibition: Sullivan, T. J., et al. (2006). "High affinity InhA inhibitors with activity against drug-resistant tuberculosis." Nature, 442(7100). Link

  • Triclosan Derivatives & Antitubercular Activity: Freundlich, J. S., et al. (2009). "Triclosan derivatives: towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis."[5] ChemMedChem, 4(2).[6] Link

  • REMA Protocol Standard: Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8). Link

  • Diphenyl Ether Optimization: Boyne, M. E., et al. (2007). "Triclosan derivatives as potent inhibitors of Enoyl-ACP Reductase."[5] Antimicrobial Agents and Chemotherapy, 51(10). Link

  • Anticancer Hybrid Derivatives: Meleddu, R., et al. (2018). "Triclosan-based hybrid molecules as potential anticancer agents." Bioorganic & Medicinal Chemistry. Link

Sources

Safety Operating Guide

4-Chloro-2-phenoxyphenol: Proper Disposal & Handling Procedures

[1][2][3][4]

Urgent Safety Notice: 4-Chloro-2-phenoxyphenol is a halogenated phenolic compound.[1][2] Improper disposal (e.g., drain disposal, low-temperature incineration, or autoclaving) presents severe environmental risks, including the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and furans.[1] Strict adherence to high-temperature incineration protocols is mandatory.

Executive Chemical Profile & Hazard Identification[1]

Before initiating disposal, you must understand the physicochemical behavior of this compound. As a chlorinated phenoxyphenol, it exhibits high lipophilicity and stability, making it persistent in the environment and highly toxic to aquatic life.

Physicochemical Properties & Hazards
PropertyData / CharacteristicOperational Implication
Chemical Structure Chlorinated Diphenyl Ether derivativePrecursor to dioxins if burned < 850°C.
Physical State Solid (typically crystalline powder)Dust generation risk; requires HEPA vacuuming if spilled.[1][2]
Solubility Low in water; High in organic solventsDo not attempt to dilute with water for drain disposal.[1][2]
Reactivity Incompatible with strong oxidizers, acid chloridesSegregate from nitric acid, perchlorates, and anhydrides.[1][2]
Toxicity Aquatic Acute 1; Skin/Eye IrritantZero-discharge policy to sewer systems.[1][2]

Pre-Disposal Stabilization Protocol

Objective: Transform the active research material into a stable, transport-ready waste stream without generating secondary hazards.

Step 1: Segregation (The "Zero-Cross-Contamination" Rule)[1][2]
  • Why: Chlorinated phenols can react exothermically with oxidizing agents. Furthermore, mixing halogenated waste with non-halogenated solvents (like acetone/ethanol mixtures) significantly increases the cost of disposal and complicates the incineration process.

  • Action: Designate a specific waste container solely for "Halogenated Organic Solids" or "Halogenated Organic Liquids."

  • Critical Prohibition: Never mix with oxidizers (e.g., Chromic acid, Nitric acid) or strong bases.

Step 2: Containerization[1][2]
  • Solids: Collect in a wide-mouth high-density polyethylene (HDPE) jar or a double-lined amber glass jar.

  • Liquids (Mother Liquors): If dissolved in a solvent (e.g., DCM, Ethyl Acetate), collect in a safety-coated glass bottle or fluorinated HDPE container.[1]

  • Cap Sealing: Ensure caps are phenolic or chemically resistant plastic with a PTFE liner to prevent organic vapor leaching.

Step 3: Labeling[2]
  • Standard: Label as "Hazardous Waste - Toxic / Irritant." [2]

  • Specifics: Clearly write the full chemical name: this compound.

  • Constituents: If in solution, list the solvent and the approximate concentration (e.g., this compound (5%) in Dichloromethane).

The "Do Not" List: Common Laboratory Errors

Prohibited ActionScientific Consequence
NO Autoclaving Chlorinated phenols volatilize under heat/pressure, contaminating the autoclave chamber and releasing toxic vapors into the lab.[1][2]
NO Drain Disposal The compound is biocidal and lipophilic; it will disable wastewater treatment bacteria and bioaccumulate in aquatic systems.[1][2]
NO Bleach Treatment Adding bleach (hypochlorite) to chlorophenols can cause further chlorination, creating more toxic multi-chlorinated species (e.g., trichlorophenols).[1][2]

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundAssessAssess Physical StateStart->AssessSolidSolid Waste(Powder/Crystals)Assess->SolidLiquidLiquid Waste(Solvent Solutions)Assess->LiquidContamContaminated Debris(Gloves/Paper)Assess->ContamSegregateSSegregate intoHalogenated Solids BinSolid->SegregateSSegregateLSegregate intoHalogenated Solvents CarboyLiquid->SegregateLLabelLabel: 'Hazardous Waste'List: Chlorinated PhenolSegregateS->LabelSegregateL->LabelContam->SegregateSStorageTemp Storage:Cool, Dry, Vented Cabinet(Away from Oxidizers)Label->StorageDisposalFINAL DISPOSAL:High-Temp Incineration(>1000°C) with ScrubberStorage->DisposalTransfer to EHS/Vendor

Figure 1: Decision matrix for the segregation and disposal of chlorinated phenoxyphenols.

Regulatory Compliance & Waste Coding

United States (RCRA/EPA)

While this compound may not have a specific "P" or "U" list code (unless it is a commercial grade formulation of a specific regulated isomer), it invariably falls under the characteristic of Toxic or Halogenated waste.[1]

  • Waste Code: If the waste exhibits toxicity characteristic leaching, it may carry D000 series codes. However, most labs classify it under Halogenated Organic Waste .

  • Best Practice: Treat as U-Listed equivalent for chlorophenols (e.g., U048 for o-chlorophenol) to ensure the disposal facility uses the correct incineration protocol.

European Union (EWC/LoW)[1]
  • Waste Code: 07 01 03 (Organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 (Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Emergency Contingencies

Spill Management
  • Evacuate: Remove non-essential personnel.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is fine, use an N95 or P100 respirator.

  • Containment:

    • Solid: Do not dry sweep (creates dust). Use a HEPA vacuum or wet-wipe method.

    • Liquid: Absorb with vermiculite or chemically inert pads . Do not use combustible materials like sawdust.[3]

  • Disposal of Spill Debris: Place all cleanup materials into the "Halogenated Solids" hazardous waste container.

Exposure Response[1][3][5]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use ethanol (this may increase skin absorption).

  • Eye Contact: Flush with water for 15 minutes; seek medical attention.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. Available at: [Link][1]

  • PubChem. Compound Summary: Chlorophenols and related compounds. National Library of Medicine. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Substance Information & Waste Classification (EWC). Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Chlorinated Phenols. Available at: [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.